molecular formula C50H73Cl2N7O7 B10800273 AVX 13616

AVX 13616

Cat. No.: B10800273
M. Wt: 955.1 g/mol
InChI Key: SINJZCNZEBJUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVX 13616 is a useful research compound. Its molecular formula is C50H73Cl2N7O7 and its molecular weight is 955.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N7O7.2ClH/c1-32(2)24-28-62-42-22-20-35-14-7-9-16-37(35)45(42)46-38-17-10-8-15-36(38)21-23-43(46)64-31-44(58)55-39(18-11-12-26-51)47(59)56-40(19-13-27-54-50(52)53)48(60)57-41(30-34(5)6)49(61)63-29-25-33(3)4;;/h7-10,14-17,20-23,32-34,39-41H,11-13,18-19,24-31,51H2,1-6H3,(H,55,58)(H,56,59)(H,57,60)(H4,52,53,54);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINJZCNZEBJUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)OCCC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73Cl2N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AVX 13616: A Technical Guide on its Mechanism of Action Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For distribution among researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available technical information regarding AVX 13616, a novel antibacterial agent with demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA). The information herein is compiled from publicly accessible corporate communications, press releases, and scientific literature databases.

Core Compound and Therapeutic Potential

This compound is a synthetic small molecule identified as a promising candidate for the treatment of infections caused by drug-resistant Gram-positive bacteria, particularly MRSA.[1] Developed by Avexa Limited and later licensed to Valevia Pharmaceuticals, the compound has shown potent antibacterial activity in preclinical evaluations.[1][2] Its primary development focus has been on topical applications for infections such as those affecting the skin and for nasal decolonization of MRSA.[1]

Chemically, this compound is characterized as a cationic biaryl 1,2,3-triazolyl peptidomimetic amphiphile. Its structure is notable for a hydrophobic 1,1'-binaphthyl moiety and a peptide backbone containing a cationic side chain, which is crucial for its antibacterial activity.

Mechanism of Action

The primary molecular target of this compound is the bacterial cell wall.[3] The compound has been shown to interfere with the synthesis of peptidoglycan, an essential component for maintaining the structural integrity of the bacterial cell. While the precise enzyme or pathway inhibited by this compound has not been publicly disclosed, its action leads to a compromised cell wall, rendering the bacterium susceptible to osmotic stress and lysis. This mechanism is a well-established target for antibiotics, as mammalian cells lack a peptidoglycan cell wall, offering a high degree of selective toxicity.

Below is a generalized signaling pathway illustrating the inhibition of bacterial cell wall synthesis, the proposed mechanism for this compound.

AVX_13616_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB enzymes Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_Peptide UDP-NAM-Pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_Peptide MurC-F enzymes Peptide Pentapeptide Side-Chain Peptide->UDP_NAM_Peptide Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I MraY Lipid_Carrier Bactoprenol (Lipid Carrier) Lipid_Carrier->Lipid_I Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBP enzymes) AVX13616 This compound AVX13616->Lipid_II Inhibition of Translocation or Downstream Steps

A diagram of the proposed mechanism of action for this compound.

Quantitative Data

This compound has demonstrated broad-spectrum activity against a variety of Gram-positive pathogens. The following tables summarize the available quantitative data.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesStrain TypeMIC Range (µg/mL)
Staphylococcus aureus-2-4
Coagulase-negative staphylococci-2-4
Enterococci-2-4
Staphylococcus aureusMRSA2-4
Staphylococcus aureusVISA2-4
Staphylococcus aureusVRSA2-4

Data sourced from product data sheets.

Table 2: In Vivo Efficacy of this compound

Animal ModelInfection TypeDosing RegimenComparatorOutcome
MouseNasal decolonization of MRSASingle application of 5% (w/w)2% Mupirocin (twice daily for 5 days)As effective as Mupirocin

Data sourced from product data sheets.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on the data reported, the following standard methodologies were likely employed.

Determination of Minimum Inhibitory Concentration (MIC): The MIC of this compound was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This would involve preparing a series of twofold dilutions of this compound in a 96-well microtiter plate with a standardized bacterial inoculum. The plates would be incubated at 35-37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assays: To assess the bactericidal or bacteriostatic activity of this compound, time-kill assays would be performed. This involves exposing a standardized bacterial suspension to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Nasal Decolonization Model: The reported in vivo efficacy was likely assessed using a mouse model of MRSA nasal colonization. This protocol would involve the intranasal inoculation of mice with a clinical isolate of MRSA. After a set period to establish colonization, a formulation of this compound would be applied intranasally. The bacterial load in the nares would be quantified at different time points post-treatment by homogenizing the nasal tissue and plating the dilutions to determine CFU/g of tissue.

The following diagram illustrates a generalized workflow for screening and evaluating a novel antibacterial compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development start Compound Synthesis (this compound) mic Primary Screening: Minimum Inhibitory Concentration (MIC) Assay start->mic time_kill Bactericidal/Bacteriostatic Activity: Time-Kill Kinetics mic->time_kill cytotoxicity Toxicity Assessment: Mammmalian Cell Cytotoxicity Assay mic->cytotoxicity animal_model Efficacy Testing: Animal Model of Infection (e.g., MRSA Nasal Colonization) time_kill->animal_model cytotoxicity->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies animal_model->pk_pd formulation Formulation Development (Topical) pk_pd->formulation safety Safety & Toxicology Studies formulation->safety end IND-Enabling Studies safety->end

A generalized workflow for antibacterial drug discovery.

Conclusion

This compound is a promising antibacterial agent with a mechanism of action targeting the bacterial cell wall. Its potent in vitro activity against a range of resistant Gram-positive bacteria, including MRSA, and its demonstrated efficacy in a preclinical in vivo model highlight its potential as a future therapeutic. However, a more detailed understanding of its specific molecular interactions and a broader set of preclinical data would be necessary to fully assess its clinical potential. Further disclosures from the developing parties would be required for a more in-depth analysis.

References

An In-depth Technical Guide to the Antibacterial Spectrum of AVX 13616 (Avibactam)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound AVX 13616 is closely related to or identical to Avibactam . The following technical guide is based on the available scientific literature for Avibactam, a diazabicyclooctane β-lactamase inhibitor.

Executive Summary

Avibactam is a potent, broad-spectrum β-lactamase inhibitor that restores the in vitro activity of ceftazidime against many clinically significant Gram-negative bacteria that produce β-lactamases. It is not a direct antibacterial agent but acts by inactivating a wide range of β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. This guide provides a detailed overview of the antibacterial spectrum of Avibactam when combined with Ceftazidime, its mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Spectrum

Avibactam, in combination with ceftazidime, demonstrates a broad spectrum of activity against Enterobacteriaceae and Pseudomonas aeruginosa. Its primary role is the inhibition of Ambler Class A, Class C, and some Class D β-lactamases.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against a Range of Bacterial Isolates
Bacterial Speciesβ-Lactamase ProductionMIC50 (µg/mL)MIC90 (µg/mL)
Klebsiella pneumoniaeKPC-producing28
Pseudomonas aeruginosa-28
EnterobacteriaceaeESBL-producing≤0.251
Enterobacter cloacaeAmpC-producing0.54
Citrobacter freundiiAmpC-producing0.54
Serratia marcescensAmpC-producing14

Note: Data is synthesized from multiple sources in the provided search results. MIC values represent the combination of ceftazidime-avibactam at a fixed 4 µg/mL concentration of avibactam.

Mechanism of Action

Avibactam is a non-β-lactam β-lactamase inhibitor. It forms a covalent, but reversible, bond with the serine active site of the β-lactamase enzyme. This acylation reaction inactivates the enzyme, preventing it from hydrolyzing and inactivating the partner β-lactam antibiotic, such as ceftazidime. The reversible nature of the inhibition is a key feature of its mechanism.

G cluster_0 Periplasmic Space Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Ceftazidime) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Inactive_Complex Inactive Covalent Enzyme-Inhibitor Complex Beta_Lactamase->Inactive_Complex Reversible Inactivation Avibactam Avibactam Avibactam->Beta_Lactamase Forms covalent bond with G Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Inoculum_Prep Prepare 0.5 McFarland Inoculum Suspension Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate (Final Conc. 5x10^5 CFU/mL) Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Ceftazidime + Fixed Avibactam (4 µg/mL) Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Reading Read MIC as Lowest Concentration with No Growth Incubation->MIC_Reading End End MIC_Reading->End

An In-depth Technical Guide on α-Hydroxycyclohexyl Phenyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxycyclohexyl phenyl ketone, a compound with the chemical formula C13H16O2, is a widely utilized photoinitiator in ultraviolet (UV) radiation-curable technologies.[1][2] Commonly known by trade names such as Irgacure 184 and Photoinitiator 184, its primary function is to initiate polymerization reactions upon exposure to UV light.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for a scientific audience. Although the identifier AVX 13616 is not a standard designation for this compound, this document will focus on the well-established properties of α-hydroxycyclohexyl phenyl ketone (CAS No. 947-19-3).

Chemical Structure and Identification

α-Hydroxycyclohexyl phenyl ketone is an organic compound featuring a cyclohexyl ring and a phenyl group attached to a ketone. It is classified as an α-hydroxyketone and belongs to the family of alkyl-phenylketones.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name (1-hydroxycyclohexyl)-phenylmethanone
CAS Number 947-19-3
Molecular Formula C13H16O2
Molecular Weight 204.27 g/mol
InChI Key QNODIIQQMGDSEF-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
Synonyms 1-Benzoylcyclohexanol, Irgacure 184, Photoinitiator 184

Physicochemical Properties

The physical and chemical properties of α-hydroxycyclohexyl phenyl ketone are critical for its application in various formulations. It typically appears as a white to off-white crystalline solid.

Table 2: Physicochemical Data

PropertyValueSource(s)
Melting Point 46 - 50 °C
Boiling Point > 225 °C; 175 °C at 15 mmHg
Density 1.17 g/cm³
Flash Point > 150 °C
UV Absorption Maximum 244 nm
Water Solubility Slightly soluble (1108 mg/L at 25°C)
Solubility in other solvents Soluble in acetone, butyl acetate, methanol, and toluene
logP 2.81

Mechanism of Action: Photoinitiation

α-Hydroxycyclohexyl phenyl ketone is a Norrish Type I photoinitiator. This classification signifies that upon absorption of UV light, the molecule undergoes α-cleavage, a homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom of the cyclohexyl ring, to generate two free radical fragments. These highly reactive species, the benzoyl and hydroxycyclohexyl radicals, then initiate the polymerization of monomers and oligomers, such as acrylates. The high efficiency of this process is reflected in its dissociation quantum yield of approximately 0.8.

The process begins with the excitation of the molecule to an excited electronic state upon UV light absorption. The molecule then typically undergoes intersystem crossing to a triplet state, from which the efficient α-cleavage occurs. The rate of radical production is directly related to the intensity of the UV light source.

G Photoinitiation Mechanism of α-Hydroxycyclohexyl Phenyl Ketone cluster_initiation Initiation cluster_polymerization Polymerization UV_Light UV Light Absorption (244 nm) Ground_State α-Hydroxycyclohexyl Phenyl Ketone (Ground State) UV_Light->Ground_State Excited_State Excited State Ground_State->Excited_State Excitation Alpha_Cleavage α-Cleavage Excited_State->Alpha_Cleavage Radicals Benzoyl Radical + Hydroxycyclohexyl Radical Alpha_Cleavage->Radicals Monomers Monomers/Oligomers (e.g., Acrylates) Radicals->Monomers Initiation Polymer_Chain Growing Polymer Chain Monomers->Polymer_Chain Propagation Cured_Polymer Cured Polymer Network Polymer_Chain->Cured_Polymer Termination/Cross-linking

Caption: Photoinitiation and polymerization process initiated by α-hydroxycyclohexyl phenyl ketone.

Experimental Protocols: Synthesis

The synthesis of α-hydroxycyclohexyl phenyl ketone is typically a multi-step process. Several methods have been described, with a common route involving the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, followed by chlorination and hydrolysis.

Method 1: Synthesis via Chlorination and Hydrolysis

  • Preparation of Cyclohexyl Phenyl Ketone:

    • Anhydrous aluminum chloride (0.6 mol) is added to a reaction vessel containing benzene (3 mol) under cooling in an ice-water bath.

    • Cyclohexanoyl chloride (0.5 mol) is added dropwise while maintaining the temperature between 0-5 °C.

    • After the addition, the mixture is slowly heated to reflux (approximately 78 °C) and reacted for 6 hours.

    • The reaction mixture is then cooled, and 20% dilute hydrochloric acid is added.

    • The organic phase is separated and benzene is recovered via vacuum distillation to yield cyclohexyl phenyl ketone.

  • Chlorination and Hydrolysis:

    • The synthesized cyclohexyl phenyl ketone reacts with hydrogen peroxide and a hydrochloric acid solution in the presence of a molecular sieve catalyst to produce 1-chlorocyclohexyl phenyl ketone.

    • The 1-chlorocyclohexyl phenyl ketone then undergoes a hydrolysis reaction with an aqueous sodium hydroxide solution to yield the final product, α-hydroxycyclohexyl phenyl ketone.

Method 2: Synthesis using Phosphorus Trichloride

  • Acylation:

    • Cyclohexanecarboxylic acid is reacted with phosphorus trichloride at elevated temperatures (e.g., 60 ± 2℃ for at least 4 hours) to produce cyclohexanecarbonyl chloride. The weight ratio of cyclohexanecarboxylic acid to phosphorus trichloride is approximately 2:1.

  • Friedel-Crafts Acylation:

    • The resulting cyclohexanecarbonyl chloride is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum trichloride. The weight ratio of benzene, aluminum chloride, and cyclohexanecarbonyl chloride is approximately 9:3:3.26.

  • Hydrolysis:

    • The intermediate complex is hydrolyzed, typically with a dilute acid, to yield cyclohexyl phenyl ketone.

  • Chlorination and Alkaline Hydrolysis:

    • The cyclohexyl phenyl ketone is then chlorinated and subsequently hydrolyzed under alkaline conditions to form α-hydroxycyclohexyl phenyl ketone.

G General Synthesis Workflow for α-Hydroxycyclohexyl Phenyl Ketone Start Cyclohexanecarboxylic Acid Acyl_Chloride Cyclohexanecarbonyl Chloride Start->Acyl_Chloride Acylation (e.g., with SOCl2 or PCl3) Friedel_Crafts Friedel-Crafts Acylation (with Benzene and AlCl3) Acyl_Chloride->Friedel_Crafts Intermediate_Ketone Cyclohexyl Phenyl Ketone Friedel_Crafts->Intermediate_Ketone Chlorination α-Chlorination Intermediate_Ketone->Chlorination Chlorinated_Intermediate 1-Chlorocyclohexyl Phenyl Ketone Chlorination->Chlorinated_Intermediate Hydrolysis Hydrolysis Chlorinated_Intermediate->Hydrolysis Final_Product α-Hydroxycyclohexyl Phenyl Ketone Hydrolysis->Final_Product

Caption: A generalized workflow for the synthesis of α-hydroxycyclohexyl phenyl ketone.

Toxicology and Safety

While widely used, it is important to handle α-hydroxycyclohexyl phenyl ketone with appropriate safety precautions. It may cause skin and eye irritation. Inhalation and ingestion should be avoided.

Table 3: Acute Toxicity Data for Freshwater Microcrustaceans

SpeciesEndpointValue (mg/L)
Thamnocephalus platyurusL(E)C5027 - 55
Daphnia magnaL(E)C5027 - 55
Heterocypris incongruensL(E)C5027 - 55

Long-term exposure of Daphnia magna to concentrations of 0.1 and 1.0 mg/L did not show significant effects on ephippia hatching or organismal fitness over three generations.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this chemical does not meet the hazard criteria in the majority of reports. However, some sources indicate it can cause skin and serious eye irritation, and may cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

α-Hydroxycyclohexyl phenyl ketone is a highly efficient Norrish Type I photoinitiator with well-characterized chemical and physical properties. Its primary application lies in UV-curable systems where it plays a crucial role in initiating polymerization. The synthesis of this compound is well-documented, allowing for its production for various industrial and research applications. While it has a generally favorable safety profile, appropriate handling procedures should always be followed to minimize exposure and potential irritation. This guide provides a foundational understanding for researchers and professionals working with this versatile photoinitiator.

References

discovery and synthesis of AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

No Publicly Available Information on the Discovery and Synthesis of AVX-13616

Despite a comprehensive search of publicly accessible scientific databases and literature, no information regarding the discovery, synthesis, or mechanism of action of a compound designated as "AVX-13616" could be found.

This absence of information could be attributed to several factors:

  • Confidential Internal Designation: AVX-13616 may be an internal code name for a drug candidate within a pharmaceutical or biotechnology company. Information on such compounds often remains proprietary and is not disclosed publicly until a later stage of development, such as during clinical trial registration or scientific publication.

  • Early-Stage Research: The compound might be in the very early stages of preclinical research, and data has not yet been published.

  • Incorrect Naming: It is possible that "AVX-13616" is a typographical error or an outdated designation for a compound that is now known by a different name.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and consider the possibility that the data remains confidential. If the compound is associated with a specific company or research institution, inquiries may need to be directed to them, subject to their disclosure policies.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to AVX-13616.

In-Depth Technical Guide: AVX-13616 (CAS Number: 900814-48-4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AVX-13616 is a potent, broad-spectrum antibacterial agent with demonstrated activity against a range of drug-resistant Gram-positive pathogens.[1][2] Developed by the Australian biotechnology company Avexa, AVX-13616 was identified as a lead candidate in their antibacterial program.[3] The compound has shown particular efficacy against clinically significant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).[2]

Chemical and Physical Properties

AVX-13616 is a complex organic molecule with the following properties:

PropertyValueReference
CAS Number 900814-48-4[1]
Molecular Formula C50H73Cl2N7O7
Molecular Weight 955.06 g/mol
IUPAC Name 3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride
Solubility Soluble in DMSO
Storage Recommended storage at -20°C

Antibacterial Activity

AVX-13616 has demonstrated potent antibacterial activity against a variety of Gram-positive bacteria, including strains resistant to multiple existing classes of antibiotics.

In Vitro Susceptibility

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for AVX-13616 against various bacterial isolates.

OrganismResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureus2-4
Coagulase-negative staphylococci2-4
Enterococci2-4
Staphylococcus aureusMethicillin-resistant (MRSA)2-4
Staphylococcus aureusVancomycin-intermediate (VISA)2-4
Staphylococcus aureusVancomycin-resistant (VRSA)2-4
Mechanism of Action

The specific molecular mechanism of action for AVX-13616 has not been detailed in the available documentation. The chemical structure, containing a binaphthyl group and peptide-like features, suggests it may interact with bacterial cell membranes or inhibit essential cellular processes. However, without dedicated studies, any proposed mechanism remains speculative.

cluster_logical_flow Logical Flow of AVX-13616 Information AVX_13616 AVX-13616 (CAS: 900814-48-4) Antibacterial_Activity Potent Antibacterial Activity AVX_13616->Antibacterial_Activity Unknown_MoA Mechanism of Action (Undisclosed) AVX_13616->Unknown_MoA Gram_Positive Gram-Positive Pathogens Antibacterial_Activity->Gram_Positive In_Vivo_Efficacy In Vivo Efficacy Antibacterial_Activity->In_Vivo_Efficacy Drug_Resistant Drug-Resistant Strains (MRSA, VISA, VRSA) Gram_Positive->Drug_Resistant Topical_Development Topical Development Focus In_Vivo_Efficacy->Topical_Development

Caption: Logical relationship of available data on AVX-13616.

In Vivo Efficacy

A key piece of preclinical data for AVX-13616 comes from a murine nasal decolonization model of MRSA.

Experimental Protocol: Murine Nasal Decolonization of MRSA (Hypothetical Reconstruction)

While the exact protocol was not published in detail, a typical murine nasal decolonization study would involve the following steps. This reconstructed protocol is for illustrative purposes and is not a direct citation.

  • Animal Model: A suitable mouse strain (e.g., BALB/c) is used.

  • Bacterial Strain: A clinically relevant strain of MRSA is chosen for nasal inoculation.

  • Inoculation: A defined concentration of MRSA is instilled into the nares of the mice.

  • Colonization Confirmation: A subset of mice may be euthanized at a specific time point post-inoculation to confirm stable nasal colonization by quantifying bacterial load (Colony Forming Units - CFUs).

  • Treatment:

    • Test Group: A single application of 5% (w/w) AVX-13616 formulation is administered intranasally.

    • Control Group: A standard treatment, such as 2% mupirocin, is administered twice daily for five days.

    • Vehicle Group: A placebo formulation without the active ingredient is administered.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the nasal tissue is excised, homogenized, and plated on selective agar to determine the remaining bacterial load (CFUs).

  • Data Analysis: The reduction in MRSA CFU counts is compared between the treatment groups.

Results

A single application of 5% (w/w) AVX-13616 was reported to be as effective as twice-daily administration of 2% mupirocin for five days in the nasal decolonization of MRSA in mice.

cluster_workflow Hypothetical Experimental Workflow: Murine Nasal Decolonization Inoculation Nasal Inoculation with MRSA Colonization Establishment of Colonization Inoculation->Colonization Treatment_Groups Treatment Administration Colonization->Treatment_Groups AVX13616_Treatment Single Dose 5% AVX-13616 Treatment_Groups->AVX13616_Treatment Mupirocin_Treatment Twice Daily 2% Mupirocin (5 days) Treatment_Groups->Mupirocin_Treatment Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Efficacy_Assessment Nasal Lavage and CFU Quantification AVX13616_Treatment->Efficacy_Assessment Mupirocin_Treatment->Efficacy_Assessment Vehicle_Control->Efficacy_Assessment Data_Analysis Comparison of Bacterial Load Reduction Efficacy_Assessment->Data_Analysis

Caption: Hypothetical workflow for a murine nasal decolonization study.

Development and Clinical Status

AVX-13616 was part of Avexa's antibacterial program and was being developed for topical indications, including wound infections and catheter-related infections. Publicly available information does not indicate that AVX-13616 has entered formal clinical trials. Searches for clinical trials associated with this compound have not yielded any results.

Conclusion and Future Directions

AVX-13616 is a potent antibacterial agent with promising preclinical data against drug-resistant Gram-positive bacteria, particularly MRSA. Its efficacy in a single-dose regimen in a murine model suggests a potential advantage over existing topical treatments. However, the lack of detailed published data on its mechanism of action, a broader range of in vivo studies, and any clinical development progress limits a comprehensive assessment of its therapeutic potential. Further research would be needed to elucidate its mode of action and to evaluate its safety and efficacy in human subjects.

References

In-Depth Technical Guide: In Vitro Activity of AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "AVX 13616" is not publicly available. Searches for this compound in scientific literature, clinical trial registries, and other publicly accessible databases did not yield any relevant results. The designation "this compound" may be an internal development code for a compound that has not yet been disclosed in publications or at scientific conferences, or the identifier may be inaccurate.

Without publicly available data, it is not possible to provide a detailed technical guide on the in vitro activity of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams. The following sections are placeholders to illustrate the structure and content that would be included in such a guide if the information were accessible.

Executive Summary

This section would typically provide a high-level overview of this compound, its presumed mechanism of action, and a summary of its key in vitro activities and potential therapeutic applications.

Target Profile and Mechanism of Action

This chapter would detail the molecular target(s) of this compound. It would include information on the rationale for target selection and the hypothesized mechanism by which this compound modulates its target(s) to achieve a therapeutic effect.

Presumed Signaling Pathway

A diagram of the signaling pathway in which the target of this compound is involved would be presented here.

Caption: A generalized representation of a cellular signaling pathway.

Summary of In Vitro Activity

This section would present a consolidated view of the in vitro efficacy of this compound across various experimental systems. All quantitative data would be organized into clear, concise tables.

Enzymatic Assays

Table 1: Inhibition of Target Enzyme Activity by this compound

Assay TypeIC50 (nM)Hill SlopeMethod Reference
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Cellular Assays

Table 2: Effect of this compound on Cell Viability in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)Method Reference
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Detailed Experimental Protocols

This chapter would provide comprehensive methodologies for the key experiments cited in the previous sections, enabling researchers to replicate the findings.

General Cell Culture

This section would describe the culture conditions for the cell lines used in the cellular assays, including media composition, supplements, and incubation conditions.

Enzymatic Inhibition Assay

A step-by-step protocol for the enzymatic assay would be detailed here.

G A Prepare Assay Buffer and Reagents B Add Target Enzyme to Plate A->B C Add Serial Dilutions of this compound B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Incubate at RT E->F G Stop Reaction F->G H Read Signal (e.g., Luminescence) G->H I Data Analysis (IC50 determination) H->I

Caption: A typical workflow for an in vitro enzymatic inhibition assay.

Cell Viability Assay (e.g., MTS Assay)

A detailed protocol for assessing the effect of this compound on cell proliferation would be provided.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis a Seed cells in 96-well plates b Treat cells with this compound (serial dilutions) a->b c Add MTS reagent b->c d Incubate for 2-4 hours c->d e Read absorbance at 490 nm d->e f Calculate % viability and determine IC50 e->f

Caption: Workflow for a typical cell viability assay.

Conclusion

This final section would summarize the key findings regarding the in vitro activity of this compound and discuss their implications for future preclinical and clinical development.

Until data for this compound becomes publicly available, this guide remains a template. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and conference proceedings for future disclosures.

Preclinical Data on AVX-13616: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical data on a compound designated AVX-13616 has yielded no specific results. Publicly accessible databases, clinical trial registries, and scientific literature do not contain information regarding the mechanism of action, animal model studies, or toxicology reports for a substance with this identifier.

Efforts to gather information to construct a technical guide or whitepaper as requested were unsuccessful due to the absence of any discernible data associated with "AVX-13616." It is possible that this designation is an internal codename for a compound not yet disclosed publicly, represents a very early-stage discovery compound with no published data, or may be an erroneous identifier.

Searches for compounds with similar "AVX" prefixes revealed several distinct therapeutic candidates, including:

  • AVX/COVID-12: A recombinant vaccine against SARS-CoV-2.

  • Nexeon AVX: A decellularized human femoral artery allograft for vascular access in hemodialysis.

  • AVX-001: A gel under investigation for the treatment of actinic keratosis.

  • AVX901: An investigational cancer vaccine targeting HER2.

  • AVX-470: An anti-tumor necrosis factor (TNF) polyclonal antibody.

  • AVT16: A substance for which a pilot study in healthy adults is registered.

However, none of these are related to "AVX-13616," and no preclinical data that would allow for the creation of the requested tables, experimental protocols, or signaling pathway diagrams for AVX-13616 could be located.

Without any foundational preclinical data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed methodologies, and visualizations of signaling pathways or experimental workflows. Further clarification on the compound's identity or the provision of internal documentation would be necessary to proceed.

In-depth Technical Guide: AVX 13616 for Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AVX 13616 is an antibacterial compound that has demonstrated promising activity against a range of Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus (MRSA). Developed by Avexa and later licensed to Valevia Pharmaceuticals, initial reports highlighted its potential for treating hospital-acquired infections and for topical applications in skin infections.[1]

Preclinical Activity against Staphylococcus aureus

Early laboratory testing of this compound revealed its efficacy against clinically relevant bacterial strains. The compound showed positive activity against Staphylococcus aureus, including multi-drug resistant variants.[1]

In Vitro Susceptibility

Limited available data indicates that this compound exhibits a potent inhibitory effect on the growth of various staphylococcal strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcal Isolates

Bacterial Strain MIC Range (µg/mL)
S. aureus 2-4
Coagulase-negative staphylococci 2-4
Methicillin-resistant S. aureus (MRSA) 2-4
Vancomycin-intermediate S. aureus (VISA) 2-4

| Vancomycin-resistant S. aureus (VRSA) | 2-4 |

Source: Product Data Sheet

Lack of Cross-Resistance

An important characteristic noted in early testing was that this compound did not show cross-resistance with other existing classes of antibiotics.[1] This suggests a potentially novel mechanism of action that could be effective against bacterial strains that have developed resistance to current therapies.

Mechanism of Action

The precise mechanism of action of this compound has not been publicly disclosed in the available documentation. Without this information, a diagram of its signaling pathway or molecular interactions cannot be generated.

Experimental Models

Details on the experimental protocols for the studies conducted with this compound are scarce. The following workflow represents a generalized approach for evaluating a novel topical antibacterial agent, based on the limited information available.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Model (Conceptual) MIC Determination MIC Determination Time-Kill Assays Time-Kill Assays MIC Determination->Time-Kill Assays Resistance Profiling Resistance Profiling Time-Kill Assays->Resistance Profiling Animal Model Selection (e.g., Murine Nasal Decolonization) Animal Model Selection (e.g., Murine Nasal Decolonization) Establishment of MRSA Colonization Establishment of MRSA Colonization Animal Model Selection (e.g., Murine Nasal Decolonization)->Establishment of MRSA Colonization Treatment Groups (this compound vs. Control) Treatment Groups (this compound vs. Control) Establishment of MRSA Colonization->Treatment Groups (this compound vs. Control) Bacterial Load Assessment Bacterial Load Assessment Treatment Groups (this compound vs. Control)->Bacterial Load Assessment In Vitro Characterization In Vitro Characterization In Vivo Efficacy Model (Conceptual) In Vivo Efficacy Model (Conceptual) In Vitro Characterization->In Vivo Efficacy Model (Conceptual)

References

The Binaphthyl Moiety: A Core Scaffold in Asymmetric Catalysis and Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The binaphthyl moiety, a fundamental structural unit in organic chemistry, consists of two naphthalene rings linked by a carbon-carbon single bond. This deceptively simple linkage gives rise to a unique form of axial chirality known as atropisomerism, where rotation around the C-C bond is restricted, leading to stable, non-superimposable mirror-image isomers. This property has made the binaphthyl scaffold a cornerstone in the development of chiral ligands for asymmetric catalysis and a privileged structure in medicinal chemistry and drug design. While the initial query focused on the presence of this moiety in a compound designated "AVX-13616," a comprehensive review of publicly available scientific literature and clinical trial databases did not reveal any association between a compound of this name and a binaphthyl structure. This guide, therefore, provides a broader technical overview of the binaphthyl moiety, its key characteristics, and its significant applications in the chemical and pharmaceutical sciences.

The Structure and Chirality of the Binaphthyl Moiety

The defining feature of the 1,1'-binaphthyl system is its axial chirality. The steric hindrance caused by the hydrogen atoms at the 8 and 8' positions of the naphthalene rings prevents free rotation around the pivot bond, leading to two stable enantiomeric forms, designated as (R)- and (S)-isomers.

Caption: The (R)- and (S)-enantiomers of 1,1'-binaphthyl arising from restricted rotation.

The ability to synthesize enantiomerically pure binaphthyl derivatives has been a critical factor in their widespread use. These derivatives often serve as the backbone for chiral ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations.

Applications in Asymmetric Catalysis

The binaphthyl scaffold is central to a number of highly successful chiral ligands, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogs being preeminent examples. These ligands coordinate with transition metals, such as rhodium, ruthenium, and palladium, to create chiral catalysts capable of inducing high enantioselectivity in various reactions.

Key Applications of Binaphthyl-Based Catalysts:

Reaction TypeCatalyst System (Example)Achieved Enantioselectivity (ee)
Asymmetric HydrogenationRu-BINAP>99%
Asymmetric IsomerizationRh-BINAP>98%
Asymmetric Heck ReactionPd-BINAP>95%
Asymmetric Aldol ReactionCu-BINAP>90%

The success of these catalysts lies in the well-defined chiral environment created by the binaphthyl backbone, which effectively dictates the facial selectivity of substrate approach to the metal center.

Experimental Protocols: Synthesis of a Binaphthyl-Based Chiral Ligand

The synthesis of optically active binaphthyl derivatives is a well-established field. A general workflow for the preparation of a binaphthyl-based phosphine ligand, such as BINAP, is outlined below.

G A Racemic 1,1'-Bi-2-naphthol (BINOL) B Resolution of Enantiomers (e.g., with a chiral amine) A->B C Enantiomerically Pure (R)- or (S)-BINOL B->C D Conversion to Ditosylate or Ditriflate C->D E Phosphination (e.g., with Ph2PH or Ph2P(O)H) D->E F Enantiomerically Pure (R)- or (S)-BINAP E->F

Caption: A generalized workflow for the synthesis of enantiomerically pure BINAP from racemic BINOL.

Detailed Methodologies:

The resolution of racemic 1,1'-bi-2-naphthol (BINOL) is a critical first step. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. Once the enantiomerically pure BINOL is obtained, it is typically converted to a more reactive intermediate, like a ditosylate or ditriflate. The final step involves a nucleophilic substitution reaction with a phosphine source, such as diphenylphosphine, to yield the desired BINAP ligand. The product is then purified by chromatography and its enantiomeric purity is confirmed using chiral HPLC.

The Binaphthyl Moiety in Drug Development

The rigid and well-defined three-dimensional structure of the binaphthyl scaffold makes it an attractive core for the design of therapeutic agents. Its ability to present functional groups in a precise spatial arrangement allows for high-affinity and selective interactions with biological targets, such as enzymes and receptors.

While a direct link to a compound named "AVX-13616" is not found in the public domain, the general utility of the binaphthyl moiety is evident in various areas of drug discovery. For example, binaphthyl derivatives have been explored as:

  • Antiviral agents: By targeting viral enzymes like proteases and polymerases.

  • Anticancer agents: Through mechanisms such as the inhibition of topoisomerases or protein kinases.

  • Fluorescent probes: For the detection and imaging of biologically important molecules.

The development of optically active binaphthyl derivatives and their metal salts continues to be an active area of research.[1][2] These efforts aim to create novel catalysts and therapeutic agents with enhanced efficacy and selectivity.[1][2]

Signaling Pathways and Logical Relationships

The application of binaphthyl-based molecules in drug development often involves targeting specific signaling pathways. For instance, a hypothetical binaphthyl-containing kinase inhibitor would act by blocking the phosphorylation cascade that leads to cell proliferation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor GF->Rec Binds Kinase Kinase Rec->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Leads to Inhibitor Binaphthyl-based Inhibitor Inhibitor->Kinase Inhibits

Caption: A diagram illustrating the hypothetical mechanism of a binaphthyl-based kinase inhibitor.

The binaphthyl moiety is a powerful and versatile building block in modern chemistry. Its unique axial chirality has been ingeniously exploited in the field of asymmetric catalysis to achieve remarkable levels of stereocontrol. Furthermore, its rigid and tunable structure provides a valuable scaffold for the design of novel therapeutic agents. While the specific compound "AVX-13616" does not appear to be publicly associated with this chemical entity, the broader importance of the binaphthyl core in scientific research and development is undisputed. Future investigations will undoubtedly continue to uncover new applications for this remarkable chiral scaffold.

References

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for AVX 13616 via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This metric is crucial for the evaluation of novel antimicrobial compounds, aiding in the assessment of their potency and the selection of candidates for further development. These application notes provide a detailed protocol for determining the MIC of the experimental compound AVX 13616 using the broth microdilution method, a standard and widely accepted technique.[2][3]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[2] The assay is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations simultaneously. Following an incubation period, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is identified as the lowest concentration of the antimicrobial agent in which no visible growth occurs.

Experimental Protocol

This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Materials and Reagents

  • Test Compound: this compound

  • Bacterial Strains:

    • Test organisms (e.g., clinical isolates)

    • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

  • Reagents:

    • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Adhesive plate seals or lids

    • Multichannel pipette

    • Sterile pipette tips

    • Spectrophotometer or densitometer

    • Incubator (35 ± 1°C)

    • Vortex mixer

    • Sterile tubes for dilutions

2. Procedure

2.1. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO). The exact concentration will depend on the expected MIC range.

  • Further dilutions will be made from this stock solution in CAMHB. Note that the concentration of the solvent should be kept constant across all wells and should not exceed a level that affects bacterial growth (typically ≤1%).

2.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify this, with an absorbance reading between 0.08 and 0.13 at 625 nm.

  • Within 30 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

2.3. Assay Plate Preparation (96-Well Plate)

  • Add 100 µL of CAMHB to wells in columns 2 through 12.

  • Prepare the starting concentration of this compound in column 1 by adding 200 µL of a solution that is twice the desired highest test concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10.

  • After mixing the contents of column 10, discard 100 µL.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

2.4. Inoculation

  • Add 100 µL of the standardized bacterial inoculum (prepared in step 2.2) to wells in columns 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the drug concentrations to their final test values.

  • Do not add bacteria to column 12 (Sterility Control).

2.5. Incubation

  • Seal the plate with an adhesive seal or lid to prevent evaporation and contamination.

  • Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.

2.6. Reading and Interpretation of Results

  • Following incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance at 600 nm for a quantitative assessment.

  • The Sterility Control (Column 12) should show no growth (be clear).

  • The Growth Control (Column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Data Presentation

Quantitative results should be summarized for clarity and comparative analysis.

Table 1: MIC Values of this compound against Various Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Notes
Staphylococcus aureusATCC 2921316Quality Control Strain
Escherichia coliATCC 2592232Quality Control Strain
Pseudomonas aeruginosaClinical Isolate 164
Enterococcus faecalisClinical Isolate 2>128

Table 2: Quality Control Reference Ranges

QC StrainAntimicrobial AgentExpected MIC Range (µg/mL)
E. coli ATCC 25922Gentamicin0.25 - 1
S. aureus ATCC 29213Vancomycin0.5 - 2
P. aeruginosa ATCC 27853Ciprofloxacin0.25 - 1

Note: The above QC ranges are for reference antimicrobials and are based on CLSI guidelines. Laboratories should establish their own acceptance criteria for this compound.

Visualizations

Diagrams of Experimental Workflow and Logical Relationships

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A Prepare this compound Stock Solution E Perform Serial Dilution of this compound A->E B Culture Bacteria (18-24h) C Prepare 0.5 McFarland Bacterial Suspension B->C D Dilute to Final Inoculum (~5x10^5 CFU/mL) C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Incubate Plate (35°C, 18-24h) F->G H Visually Inspect for Growth (Turbidity) G->H I Determine MIC Value H->I

Caption: Workflow for the broth microdilution MIC assay.

MIC_Controls cluster_test cluster_controls Assay MIC Assay Plate Test This compound Dilutions + Bacteria Assay->Test Evaluates Potency Growth Growth Control (Broth + Bacteria) Assay->Growth Confirms Viability Sterility Sterility Control (Broth Only) Assay->Sterility Checks for Contamination

Caption: Logical relationships of controls in the MIC assay.

References

Preparation of AVX 13616 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of AVX 13616, a potent antibacterial agent, particularly effective against drug-resistant Staphylococcus pathogens.[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 900814-48-4[3][4][5]
Molecular Formula C50H73Cl2N7O7
Molecular Weight 955.06 g/mol
Appearance Powder
Purity >97%
Solubility Soluble in DMSO
Storage Store at -20°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information.

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 955.06 g/mol x 1000 mg/g

      • Mass = 9.55 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 9.55 mg of this compound powder into the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for at least 30 seconds to facilitate dissolution.

  • Ensuring Complete Dissolution (Optional but Recommended):

    • For enhanced solubility, gently warm the tube to 37°C.

    • Subsequently, place the tube in an ultrasonic bath and sonicate for a short period until the solution is clear and free of any visible particulates.

  • Storage of the Stock Solution:

    • The freshly prepared 10 mM this compound stock solution can be stored at -20°C for several months.

    • For short-term storage, 2-8°C is acceptable.

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_optional Optional Enhancement cluster_storage Storage calc 1. Calculate Mass (9.55 mg for 1 mL of 10 mM) weigh 2. Weigh this compound calc->weigh add_dmso 3. Add 1 mL DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve warm 5a. Warm to 37°C dissolve->warm For higher solubility aliquot 6. Aliquot dissolve->aliquot If skipping optional steps sonicate 5b. Sonicate warm->sonicate sonicate->aliquot store 7. Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for AVX-13616 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX-13616 is a potent and selective third-generation tyrosine kinase inhibitor (TKI) designed to target epidermal growth factor receptor (EGFR) mutations that drive tumor growth in non-small cell lung cancer (NSCLC).[1][2][3] These application notes provide a comprehensive overview of the in vivo application of AVX-13616 in mouse xenograft models, including its mechanism of action, efficacy data, and detailed experimental protocols. AVX-13616 works by irreversibly binding to mutant forms of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][4]

Mechanism of Action

AVX-13616 is a mono-anilino-pyrimidine compound that selectively and irreversibly inhibits EGFR kinases with activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. By covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, AVX-13616 effectively blocks its kinase activity. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for regulating cell growth, survival, and differentiation. A key feature of AVX-13616 is its high selectivity for mutant EGFR over wild-type EGFR, which minimizes off-target effects and improves its therapeutic window.

Signaling Pathway Inhibition by AVX-13616

AVX_13616_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AVX13616 AVX-13616 AVX13616->EGFR Inhibits

Caption: AVX-13616 inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK pathways.

In Vivo Efficacy Data

AVX-13616 has demonstrated significant anti-tumor activity in various preclinical mouse models of NSCLC. Daily oral administration of AVX-13616 leads to dose-dependent tumor regression in xenograft models harboring EGFR mutations.

Table 1: Tumor Growth Inhibition in NSCLC Xenograft Models
Cell LineEGFR Mutation StatusMouse StrainAVX-13616 Dose (mg/kg, QD)Tumor Growth Inhibition (%)Reference
PC-9Exon 19 deletionNude5>100 (Regression)
H1975L858R/T790MNude25>100 (Regression)
PC-9 (Brain Metastasis)Exon 19 deletionSCID25Significant Regression
H1975 (Brain Metastasis)L858R/T790MNude25Significant Regression

Note: QD = once daily. Tumor growth inhibition >100% indicates tumor regression.

Table 2: In Vivo Pharmacodynamic Effects of AVX-13616
ModelAVX-13616 Dose (mg/kg)OutcomeObservationReference
H1975 Xenograft25Inhibition of EGFR PhosphorylationEfficient inhibition of p-EGFR in tumor tissue
H1975 Xenograft25Inhibition of Downstream SignalingEfficient inhibition of p-ERK in tumor tissue
PC-9 TransgenicNot SpecifiedTarget EngagementInhibition of target and downstream pathways confirmed

Experimental Protocols

The following are detailed protocols for establishing and utilizing NSCLC xenograft mouse models to evaluate the efficacy of AVX-13616.

Protocol 1: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of AVX-13616 in a subcutaneous NSCLC xenograft model.

Materials:

  • Human NSCLC cell lines (e.g., PC-9, H1975)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • AVX-13616 formulated for oral gavage (e.g., in 0.5% HPMC)

  • Calipers

  • Animal housing facility (pathogen-free)

Procedure:

  • Cell Preparation: Culture NSCLC cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 x (Length) x (Width)^2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration: Administer AVX-13616 or vehicle control orally once daily (QD).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the maximum allowed size or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition at the end of the study.

Protocol 2: Orthotopic Brain Metastasis Xenograft Model

Objective: To assess the efficacy of AVX-13616 against brain metastases of NSCLC.

Materials:

  • Luciferase-expressing NSCLC cell lines (e.g., PC-9-Luc)

  • Female immunodeficient mice (e.g., SCID or NSG)

  • Stereotactic injection apparatus

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • AVX-13616 formulated for oral gavage

Procedure:

  • Cell Preparation: Prepare luciferase-expressing NSCLC cells as described in Protocol 1.

  • Intracranial Injection: Anesthetize mice and secure them in a stereotactic frame. Inject 2-5 µL of the cell suspension (1 x 10^5 to 2.5 x 10^5 cells) into the brain parenchyma.

  • Tumor Growth Monitoring: Monitor brain tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image using an IVIS system. Quantify the bioluminescent signal (photons/second).

  • Randomization and Treatment: When the bioluminescent signal reaches a predetermined threshold (e.g., 10^7 photons/second), randomize mice into treatment groups.

  • Drug Administration: Administer AVX-13616 or vehicle control orally once daily.

  • Efficacy and Tolerability Assessment: Monitor tumor growth (bioluminescence) and body weight weekly.

  • Data Analysis: Compare the mean change in bioluminescence intensity between control and treated groups to assess tumor growth inhibition.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow A Cell Culture (e.g., PC-9, H1975) B Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth Monitoring (Calipers or Bioluminescence) B->C D Randomization of Mice (Tumor Volume ~150-200 mm³) C->D E Daily Oral Administration (AVX-13616 or Vehicle) D->E F Monitor Tumor Volume & Body Weight E->F F->E G Endpoint Analysis (Tumor Growth Inhibition) F->G

Caption: Workflow for assessing AVX-13616 efficacy in mouse xenograft models.

Conclusion

AVX-13616 demonstrates potent and sustained anti-tumor activity in preclinical in vivo models of EGFR-mutated NSCLC, including those with the T790M resistance mutation and brain metastases. The provided protocols offer a framework for researchers to further investigate the efficacy and pharmacodynamics of AVX-13616 in relevant mouse models. These studies are crucial for the continued development and clinical application of this targeted therapy.

References

AVX 13616: Application Notes and Protocols for Bacterial Decolonization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX 13616 is a potent antibacterial agent with significant in vivo activity, particularly against drug-resistant Staphylococcus pathogens.[1] Developed by Avexa and its partner Valevia Pharmaceuticals, this compound has demonstrated promise in the challenging field of bacterial decolonization, especially concerning methicillin-resistant Staphylococcus aureus (MRSA). This document provides a summary of the available data and outlines generalized protocols for the evaluation of this compound in preclinical bacterial decolonization studies.

Initial studies have highlighted this compound's broad-spectrum antibacterial activity. It has shown efficacy against a range of clinical isolates, including S. aureus, coagulase-negative staphylococci, enterococci, MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).[1] The compound is being developed for topical applications, such as the decolonization of nasal passages, treatment of wound infections, and prevention of catheter-related infections.[1]

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its minimum inhibitory concentrations (MICs) and its efficacy in a preclinical model of nasal decolonization.

Parameter Organism(s) Value Reference
Minimum Inhibitory Concentration (MIC)S. aureus, Coagulase-negative staphylococci, Enterococci, MRSA, VISA, VRSA2-4 µg/mL[1]
In Vivo Efficacy (Mouse Nasal Decolonization Model)
Treatment GroupDosing RegimenOutcomeReference
5% (w/w) this compoundSingle applicationAs effective as the Mupirocin control group[1]
2% MupirocinTwice daily for five daysStandard of care comparator

Experimental Protocols

While specific, detailed protocols for this compound studies have not been made publicly available, the following are generalized methodologies based on standard practices for evaluating antibacterial agents in decolonization models.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

a. Materials:

  • This compound (Solubilized in Dimethyl Sulfoxide (DMSO))

  • Bacterial strains of interest (e.g., S. aureus ATCC 29213, MRSA USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

b. Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that prevents visible bacterial growth.

Murine Nasal Decolonization Model

This protocol is a generalized representation of the in vivo study cited for this compound.

a. Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • MRSA strain for colonization

  • 5% (w/w) this compound topical formulation

  • 2% Mupirocin ointment (positive control)

  • Vehicle control (placebo)

  • Tryptic Soy Broth (TSB) and Agar (TSA) with appropriate selective antibiotics

b. Protocol:

  • Colonization: Anesthetize mice and intranasally inoculate with a suspension of the MRSA strain.

  • Verification of Colonization: After a set period (e.g., 3 days), swab the nares of the mice and plate on selective agar to confirm stable colonization.

  • Treatment:

    • Administer a single application of 5% this compound formulation to the nares of the test group.

    • Administer 2% mupirocin to the nares of the positive control group, twice daily for five days.

    • Administer the vehicle control to the placebo group with the same regimen as the this compound group.

  • Assessment of Decolonization: At specified time points post-treatment, swab the nares of the mice.

  • Quantification: Serially dilute the swabs in sterile saline and plate on selective agar to determine the number of colony-forming units (CFUs).

  • Analysis: Compare the reduction in bacterial load between the treatment, positive control, and placebo groups.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and any associated signaling pathways for this compound have not been publicly disclosed. As an antibacterial agent, its primary mode of action is likely the disruption of essential bacterial cellular processes.

Experimental Workflow

Below is a generalized workflow for the preclinical evaluation of a novel topical antibacterial agent like this compound for bacterial decolonization.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Model cluster_2 Data Analysis MIC MIC Determination Colonization Nasal Colonization (e.g., MRSA in Mice) MIC->Colonization Select effective concentration MBC MBC Determination Resistance Resistance Profiling Treatment Treatment Application (Single Dose this compound vs. Multi-Dose Mupirocin) Colonization->Treatment Assessment Assessment of Bacterial Load (CFU) Treatment->Assessment Efficacy Efficacy Comparison Assessment->Efficacy Safety Toxicology & Safety Assessment Efficacy->Safety Proceed if effective

Caption: Preclinical workflow for this compound evaluation.

Conclusion

This compound has demonstrated significant potential as a topical antibacterial agent for the decolonization of drug-resistant bacteria. The available data suggests that a single application may be as effective as a multi-day course of the current standard of care, mupirocin. Further research is warranted to fully elucidate its mechanism of action and to develop detailed clinical protocols. The generalized methodologies provided here serve as a starting point for researchers interested in exploring the utility of this compound in their own studies.

References

Application Notes and Protocols for AVX-13616 in Topical Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX-13616 is a novel binaphthylpeptide analogue with potent antibacterial activity, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique structural features, comprising a hydrophobic 1,1'-binaphthyl core, an isopentyl group, and a cationic peptide backbone, contribute to its efficacy.[1] This document provides detailed application notes and experimental protocols for the investigation of AVX-13616 in topical antibacterial research.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₅₀H₇₃Cl₂N₇O₇
Molecular Weight955.06 g/mol
SolubilitySoluble in DMSO
StorageStore at -20°C

For enhanced solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.

Data Presentation: In Vitro Antibacterial Activity

AVX-13616 has demonstrated significant in vitro activity against a variety of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)2-4[2][3]
Staphylococcus aureusMethicillin-Resistant (MRSA)2-4[1][2]
Staphylococcus aureusVancomycin-Intermediate (VISA)2-4
Staphylococcus aureusVancomycin-Resistant (VRSA)2.0
Coagulase-Negative Staphylococci-2-4
Enterococci-2-4
Vancomycin-Resistant EnterococciVRE4.0
Klebsiella pneumoniae->32.0
Escherichia coli-16.0

Mechanism of Action

The precise mechanism of action for AVX-13616 has not been fully elucidated; however, it is understood to differ from that of vancomycin. As a cationic peptidomimetic amphiphile, its mode of action is likely consistent with other antimicrobial peptides that target and disrupt the bacterial cell membrane. The cationic nature of the molecule facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to membrane destabilization and cell death.

G cluster_membrane Bacterial Cell Membrane P1 Anionic Phospholipids P2 Anionic Phospholipids AVX AVX-13616 (Cationic) Interaction Electrostatic Interaction AVX->Interaction Initial Binding Interaction->P1 Interaction->P2 Insertion Hydrophobic Insertion Interaction->Insertion Conformational Change Disruption Membrane Disruption Insertion->Disruption Pore Formation/ Destabilization Death Cell Death Disruption->Death Loss of Integrity

Proposed Mechanism of Action for AVX-13616.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

1. Materials:

  • AVX-13616 stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • Incubator (37°C)

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of AVX-13616 Dilutions: a. Prepare a 2-fold serial dilution of the AVX-13616 stock solution in a separate 96-well plate or in tubes using CAMHB. The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

4. Assay Procedure: a. Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of each AVX-13616 dilution to the corresponding wells. c. Add 50 µL of the diluted bacterial inoculum to each well. d. Include a positive control (bacteria without AVX-13616) and a negative control (broth only). e. Incubate the plate at 37°C for 18-24 hours.

5. Interpretation of Results: a. The MIC is defined as the lowest concentration of AVX-13616 that completely inhibits visible growth of the organism. b. Growth can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Add Broth, AVX-13616, and Inoculum to 96-well Plate A->C B Prepare Serial Dilutions of AVX-13616 B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for MIC Determination.
Protocol 2: In Vivo Murine Model of MRSA Nasal Decolonization

This protocol is based on reports of a successful murine nasal decolonization study with AVX-13616 and standard methodologies for similar studies.

1. Materials:

  • AVX-13616 formulated in a suitable topical vehicle (e.g., 5% w/w cream or ointment)

  • Control vehicle (without AVX-13616)

  • Positive control (e.g., 2% mupirocin ointment)

  • MRSA strain (e.g., USA300)

  • 6-8 week old female BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Sterile cotton swabs

  • Tryptic Soy Agar (TSA) plates with appropriate antibiotics for selection

2. Experimental Procedure: a. Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment. b. Inoculation: i. Anesthetize the mice. ii. Instill 10 µL of an MRSA suspension (approximately 1 x 10⁸ CFU/mL) into each naris. iii. Allow the mice to recover. c. Treatment (to begin 24 hours post-inoculation): i. Divide the mice into treatment groups (e.g., Vehicle control, AVX-13616, Mupirocin). ii. Anesthetize the mice. iii. For the AVX-13616 group, apply a single dose of the 5% formulation to the nares using a sterile applicator. iv. For the mupirocin group, apply the 2% formulation twice daily for five days. v. For the vehicle group, apply the control vehicle on the same schedule as the most frequent treatment group. d. Bacterial Load Assessment: i. At specified time points (e.g., 24, 48, 72 hours, and 5 days post-treatment), euthanize a subset of mice from each group. ii. Aseptically collect nasal tissue. iii. Homogenize the tissue in sterile saline. iv. Perform serial dilutions of the homogenate and plate on selective agar. v. Incubate the plates at 37°C for 24-48 hours and count the colonies to determine the CFU/gram of tissue.

3. Data Analysis: a. Compare the bacterial loads between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

G A Acclimatize Mice B Anesthetize and Inoculate Nares with MRSA A->B C Divide into Treatment Groups B->C D Apply Topical Treatment (Single or Multiple Doses) C->D E Euthanize at Time Points D->E F Collect and Homogenize Nasal Tissue E->F G Plate Serial Dilutions F->G H Incubate and Count CFU G->H I Statistical Analysis H->I

Workflow for Murine Nasal Decolonization Study.

Application Notes for Topical Formulation Development

The development of AVX-13616 for topical application is a key area of research. The goal is to create a stable and effective formulation that allows for efficient delivery of the active compound to the site of infection, such as the skin or mucous membranes.

Considerations for Formulation:

  • Vehicle Selection: The choice of vehicle (cream, gel, ointment, foam, or lotion) will impact drug release, skin penetration, and patient compliance.

  • Stability: As a peptide-like molecule, the stability of AVX-13616 in the formulation is critical. Factors such as pH, temperature, and excipients should be carefully evaluated.

  • Penetration Enhancers: Depending on the target site (e.g., deeper layers of the skin for wound infections), the inclusion of penetration enhancers may be necessary.

  • Safety and Tolerability: The final formulation must be non-irritating and non-sensitizing to the skin and mucous membranes.

Conclusion

AVX-13616 is a promising candidate for the topical treatment of bacterial infections, particularly those caused by resistant Gram-positive bacteria. The protocols and data presented here provide a framework for researchers to further investigate its efficacy and mechanism of action. Future studies should focus on optimizing topical formulations and conducting further in vivo studies to validate its clinical potential.

References

Application Notes and Protocols for the Quantification of a Representative Antibody-Drug Conjugate (ADC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including scientific literature and clinical trial databases, does not contain specific details regarding a compound designated as "AVX-13616". Therefore, the following application notes and protocols are provided as a representative example for the analytical quantification of a hypothetical antibody-drug conjugate (ADC). These methodologies are based on established practices for ADC analysis and are intended to serve as a detailed guide for researchers, scientists, and drug development professionals.

Introduction to Antibody-Drug Conjugate (ADC) Bioanalysis

Antibody-drug conjugates (ADCs) are complex therapeutic molecules composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic small molecule drug via a chemical linker. The intricate and heterogeneous nature of ADCs presents significant challenges for their bioanalysis. Accurate quantification is crucial for understanding the pharmacokinetics (PK), efficacy, and safety of these drugs.[1] Bioanalytical methods are required to measure different components of the ADC, including the intact ADC, the total antibody, and the released cytotoxic agent.[1] The selection of the most appropriate bioanalytical method depends on the specific characteristics of the ADC, including the properties of the cytotoxic payload, the linker chemistry, and the conjugation sites.[1]

This document outlines two common and powerful analytical techniques for the quantification of a representative ADC from biological matrices:

  • Ligand-Binding Assay (LBA) for the quantification of the total antibody and intact ADC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the released cytotoxic drug.

Ligand-Binding Assay (LBA) for Total Antibody and Intact ADC Quantification

Ligand-binding assays, such as the enzyme-linked immunosorbent assay (ELISA), are the gold standard for the quantification of large molecules like antibodies and ADCs in biological fluids.

Experimental Protocol: Total Antibody Quantification by ELISA

This protocol describes the quantification of the total antibody portion of the ADC, regardless of whether it is conjugated with the cytotoxic drug.

Materials:

  • 96-well microtiter plates (e.g., Nunc MaxiSorp)

  • Recombinant target antigen

  • ADC reference standard and quality control (QC) samples

  • Biotinylated anti-human IgG detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant target antigen at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: After washing the plate, add 100 µL of prepared standards, QCs, and unknown samples (diluted in assay buffer) to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of biotinylated anti-human IgG detection antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well. Incubate for 30 minutes at room temperature in the dark.

  • Signal Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the concentration of the ADC reference standard. Use a four-parameter logistic (4-PL) regression to determine the concentrations of the unknown samples.

Diagram of the ELISA Workflow for Total Antibody Quantification:

ELISA_Workflow start Start coating Plate Coating (Target Antigen) start->coating washing1 Washing coating->washing1 blocking Blocking (1% BSA) washing1->blocking washing2 Washing blocking->washing2 sample_incubation Sample/Standard Incubation washing2->sample_incubation washing3 Washing sample_incubation->washing3 detection_ab Detection Antibody Incubation (Biotinylated Anti-IgG) washing3->detection_ab washing4 Washing detection_ab->washing4 enzyme_conjugate Enzyme Conjugate Incubation (Streptavidin-HRP) washing4->enzyme_conjugate washing5 Washing enzyme_conjugate->washing5 signal_dev Signal Development (TMB Substrate) washing5->signal_dev stop_reaction Stop Reaction (Stop Solution) signal_dev->stop_reaction read_plate Read Plate (450 nm) stop_reaction->read_plate end End read_plate->end

Caption: Workflow for total antibody quantification using an indirect ELISA.

LC-MS/MS for Released Cytotoxic Drug Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, making it ideal for measuring the released cytotoxic payload from an ADC in biological matrices.

Experimental Protocol: Released Cytotoxic Drug Quantification by LC-MS/MS

This protocol describes the quantification of the free cytotoxic drug in plasma.

Materials:

  • Cytotoxic drug reference standard and quality control (QC) samples

  • Internal standard (IS) - a stable isotope-labeled version of the drug is preferred

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Human plasma

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma samples, standards, or QCs into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ACN containing the internal standard.

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% FA, 5% ACN with 0.1% FA).

LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for the cytotoxic drug and the internal standard need to be optimized.

    • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for the specific analyte.

Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentrations of the unknown samples from the calibration curve.

Diagram of the LC-MS/MS Workflow for Released Drug Quantification:

LCMS_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation LC Separation (Reverse Phase) lc_injection->lc_separation ms_ionization MS Ionization (ESI) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for released cytotoxic drug quantification using LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described above. The values presented are representative and would need to be established for the specific ADC and its cytotoxic payload.

Table 1: Representative LBA Validation Parameters for Total Antibody Quantification

ParameterAcceptance CriteriaRepresentative Value
Linear Range Correlation coefficient (r²) ≥ 0.9910 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: ±25%, Precision: ≤25%10 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy: ±20%, Precision: ≤20%1000 ng/mL
Intra-assay Precision (%CV) ≤20% (≤25% at LLOQ)< 15%
Inter-assay Precision (%CV) ≤20% (≤25% at LLOQ)< 15%
Accuracy (% Bias) Within ±20% (±25% at LLOQ)Within ±10%
Dilutional Linearity Within ±20% of nominal concentrationPass
Selectivity No significant interference in blank matrixPass

Table 2: Representative LC-MS/MS Validation Parameters for Released Cytotoxic Drug Quantification

ParameterAcceptance CriteriaRepresentative Value
Linear Range Correlation coefficient (r²) ≥ 0.990.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: ±20%, Precision: ≤20%0.1 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy: ±15%, Precision: ≤15%100 ng/mL
Intra-assay Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Inter-assay Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±8%
Matrix Effect CV of IS-normalized matrix factor ≤15%< 10%
Recovery Consistent and reproducible~90%

Conclusion

The successful development of ADCs relies on robust and reliable analytical methods for their quantification in biological matrices. The combination of ligand-binding assays for the large molecule components and LC-MS/MS for the small molecule payload provides a comprehensive understanding of the ADC's pharmacokinetic profile. The protocols and data presented here serve as a foundational guide for establishing and validating these critical assays in a drug development setting.

References

Application Notes and Protocols: Cefiderocol in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to actively transport into Gram-negative bacteria through their iron acquisition systems.[1][2] This "Trojan horse" strategy enables Cefiderocol to bypass some common resistance mechanisms, such as porin channel mutations.[2][3] It exhibits potent in vitro activity against a broad range of carbapenem-resistant Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[4] However, with the emergence of resistance to even novel agents, combination therapy is a critical strategy to enhance efficacy and combat multidrug-resistant organisms. These application notes provide a summary of preclinical data and detailed protocols for evaluating Cefiderocol in combination with other antibiotics.

Mechanism of Action: Cefiderocol

Cefiderocol functions as a siderophore, chelating iron and utilizing the bacteria's own iron transport systems to gain entry into the periplasmic space. Once inside, it dissociates from iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.

cluster_outside Outside Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Fe3+ Fe³⁺ (Iron) Cefiderocol Cefiderocol Fe3+->Cefiderocol Chelation IronTransporter Iron Transporter Cefiderocol->IronTransporter Active Transport Cefiderocol_Inside Cefiderocol IronTransporter->Cefiderocol_Inside Entry PBP3 PBP3 Cefiderocol_Inside->PBP3 Inhibition Cell Wall Synthesis Blocked Cell Wall Synthesis Blocked PBP3->Cell Wall Synthesis Blocked Cell Lysis Cell Lysis Cell Wall Synthesis Blocked->Cell Lysis

Cefiderocol's "Trojan Horse" Mechanism of Action.

Preclinical Data: Cefiderocol Combination Therapy

In Vitro Synergy Against Acinetobacter baumannii

Studies have demonstrated synergistic activity of Cefiderocol when combined with other antibiotics against extensively drug-resistant (XDR) and pandrug-resistant (PDR) Acinetobacter baumannii. The checkerboard assay is a common method to determine synergy, with the Fractional Inhibitory Concentration Index (FICI) used to quantify the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Combination AgentBacterial Strain(s)Synergy Rate (%)Reference
Ceftazidime/avibactam21 XDR/PDR A. baumannii100
Sulbactam/durlobactam21 XDR/PDR A. baumannii95.2
Amikacin21 XDR/PDR A. baumannii>50
Doxycycline21 XDR/PDR A. baumannii>50
Sulbactam21 XDR/PDR A. baumannii>50
In Vivo Efficacy

The neutropenic mouse thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics. While specific in vivo combination data for Cefiderocol was not found in the provided search results, this model is crucial for assessing the translation of in vitro synergy to in vivo bactericidal activity and for determining optimal dosing regimens.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines the broth microdilution checkerboard method to assess the synergistic activity of Cefiderocol in combination with another antibiotic.

A Prepare bacterial inoculum (0.5 McFarland) E Inoculate all wells with the bacterial suspension A->E B Prepare serial dilutions of Cefiderocol (Drug A) and Combination Agent (Drug B) C Dispense Drug A dilutions horizontally in a 96-well plate B->C D Dispense Drug B dilutions vertically in the same plate B->D C->E D->E F Incubate at 37°C for 18-24 hours E->F G Determine the Minimum Inhibitory Concentration (MIC) for each well F->G H Calculate the Fractional Inhibitory Concentration Index (FICI) G->H

Workflow for the Checkerboard Synergy Assay.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefiderocol and combination antibiotic stock solutions

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Drug Dilution:

    • Along the x-axis of a 96-well plate, prepare serial twofold dilutions of Cefiderocol in CAMHB.

    • Along the y-axis, prepare serial twofold dilutions of the second antibiotic.

  • Plate Setup: The resulting plate will contain a grid of wells with varying concentrations of both antibiotics. Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of an antibiotic (or combination) that completely inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Cefiderocol in combination / MIC of Cefiderocol alone) + (MIC of combination drug in combination / MIC of combination drug alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

In Vitro Time-Kill Assay

This protocol is for determining the bactericidal activity of Cefiderocol alone and in combination over time.

Materials:

  • Culture tubes with CAMHB

  • Cefiderocol and combination antibiotic stock solutions

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB containing:

    • No antibiotic (growth control)

    • Cefiderocol at a specific concentration (e.g., MIC)

    • The combination antibiotic at a specific concentration (e.g., MIC)

    • The combination of Cefiderocol and the other antibiotic at the same concentrations.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them on agar. Incubate the plates for 18-24 hours at 37°C and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Neutropenic Mouse Thigh Infection Model

This protocol describes a standardized in vivo model to assess the efficacy of Cefiderocol combinations.

Materials:

  • Female ICR (CD-1) mice (or other suitable strain)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial culture for infection

  • Cefiderocol and combination antibiotic formulations for administration

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection: On the day of the experiment, inject a defined inoculum of the bacterial suspension (e.g., 10^6 - 10^7 CFU/mL) into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the antibiotic(s) via a clinically relevant route (e.g., subcutaneous or intravenous). Treatment groups may include:

    • Vehicle control

    • Cefiderocol alone

    • Combination antibiotic alone

    • Cefiderocol in combination with the other antibiotic

  • Efficacy Assessment: At 24 hours post-infection, euthanize the mice and aseptically remove the thighs.

  • Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile saline or PBS. Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group. A statistically significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.

Conclusion

The available preclinical data suggests that Cefiderocol in combination with other antibiotics, such as beta-lactam/beta-lactamase inhibitor combinations and aminoglycosides, holds promise for the treatment of infections caused by highly resistant Gram-negative bacteria. The protocols provided herein offer standardized methods for the further evaluation of Cefiderocol combination therapies in a research and drug development setting. These studies are essential to identify effective combination regimens and to understand the potential for synergistic activity to combat antimicrobial resistance.

References

Troubleshooting & Optimization

AVX 13616 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific solubility data for AVX 13616 is limited. The following troubleshooting guides and FAQs are based on best practices for novel small molecule compounds, particularly kinase inhibitors, which often exhibit low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve?

A1: Many small-molecule kinase inhibitors are designed to be lipophilic (fat-soluble) to effectively penetrate cell membranes and interact with the ATP-binding pocket of kinases. This inherent hydrophobicity often results in low aqueous solubility, a common challenge encountered during in vitro and in vivo studies.

Q2: I'm having trouble dissolving this compound. What are the initial troubleshooting steps?

A2: When encountering solubility issues, a systematic approach is recommended. Start with a small amount of the compound and test a range of solvents. Gentle heating and sonication can also be employed to aid dissolution. It is crucial to visually inspect for any undissolved particles before proceeding with your experiment.

Q3: What solvents should I consider for dissolving this compound?

A3: For initial testing, a panel of common laboratory solvents with varying polarities should be assessed. A suggested list of solvents is provided in the table below. Always consider the compatibility of the solvent with your specific experimental assay.

Table 1: Common Laboratory Solvents for Solubility Testing

SolventPolarityNotes
WaterHighThe ultimate goal for biological assays, but often a poor solvent for kinase inhibitors.
Phosphate-Buffered Saline (PBS)HighA common aqueous buffer for biological experiments.
Ethanol (EtOH)Medium-HighA more polar organic solvent, often used as a co-solvent.
Dimethyl Sulfoxide (DMSO)MediumA widely used aprotic polar solvent that can dissolve many nonpolar and polar compounds.
N,N-Dimethylformamide (DMF)MediumSimilar to DMSO, can be an effective alternative.
N-Methyl-2-pyrrolidone (NMP)MediumA less common but potentially effective organic solvent.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous solution where its solubility is much lower. To mitigate this, you can try the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%).

  • Use a co-solvent: Prepare your stock solution in a mixture of DMSO and another solvent like ethanol.

  • Stepwise dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.

Q5: Are there advanced techniques to improve the solubility of compounds like this compound?

A5: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds. These include:

  • pH Adjustment: For compounds with acidic or basic functional groups, modifying the pH of the solution can increase ionization and, consequently, aqueous solubility.

  • Co-solvency: Using a mixture of solvents can improve the solubility of a compound compared to a single solvent.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

Troubleshooting Guides

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to screen for suitable solvents.

Materials:

  • This compound powder

  • A selection of solvents from Table 1

  • Small, clear vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

Procedure:

  • Add approximately 1 mg of this compound to separate vials.

  • To each vial, add 100 µL of a different solvent.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect each vial for undissolved particles. A clear solution indicates good solubility at that concentration (~10 mg/mL).

  • If the compound does not dissolve, add another 100 µL of the same solvent and vortex again to assess solubility at a lower concentration (~5 mg/mL).

  • Record your observations in a table to guide your choice of solvent for stock solution preparation.

Protocol 2: Preparation of a High-Concentration Stock Solution

This protocol details the steps for preparing a stock solution, incorporating techniques to aid dissolution.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Weigh Compound: In a sterile tube, accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolve Compound:

    • Cap the tube tightly and vortex thoroughly for 2-3 minutes.

    • If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes.

    • If solubility is still an issue, gentle warming in a water bath (37-50°C) for 10-15 minutes can be applied. Caution: Be mindful of the compound's stability at elevated temperatures.

  • Visual Inspection: Ensure the solution is clear and free of any precipitate. If necessary, centrifuge the solution at high speed to pellet any remaining undissolved material and carefully transfer the supernatant to a new tube.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue with this compound qual_sol Perform Qualitative Solubility Assessment (Protocol 1) start->qual_sol is_soluble Is a suitable solvent identified? qual_sol->is_soluble prep_stock Prepare Stock Solution (Protocol 2) is_soluble->prep_stock Yes adv_tech Consider Advanced Techniques - Solid Dispersion - Cyclodextrin Complexation is_soluble->adv_tech No precip Compound precipitates upon aqueous dilution? prep_stock->precip optimize Optimize Dilution - Lower DMSO % - Use co-solvent - Adjust pH precip->optimize Yes success Proceed with Experiment precip->success No optimize->success adv_tech->prep_stock G cluster_1 Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AVX13616 This compound (Kinase Inhibitor) AVX13616->Dimerization

improving AVX 13616 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with AVX 13616 in solution. Given that specific data for this compound is not publicly available, this guide focuses on general principles and best practices for small molecule stability that can be applied to this and other similar compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause?

A precipitate or cloudiness in your this compound solution can indicate several issues:

  • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. When a molecule "crashes" out of solution, its effective concentration is no longer accurately known.[1]

  • Degradation: The compound may be degrading into less soluble byproducts.

  • Low Temperature: If the solution has been stored at a low temperature, the compound may have precipitated out.

Q2: I am observing a decrease in the expected activity of my this compound solution over time. What could be the reason?

A gradual loss of activity is a common indicator of chemical degradation. The primary pathways for the degradation of small molecules in solution are hydrolysis, oxidation, and photolysis.[2][3] Improper storage and handling can accelerate these degradation processes, leading to a loss of potency.[3]

Q3: What are the primary chemical degradation pathways for small molecules like this compound?

The main chemical reactions that affect the stability of a drug are oxidation and hydrolysis.[3]

  • Hydrolysis: This is a reaction with water that can cleave chemical bonds, and it is a common degradation pathway for compounds containing susceptible functional groups like esters and amides. The rate of hydrolysis is often dependent on the pH of the solution.

  • Oxidation: This involves the removal of electrons from a molecule, often initiated by light, heat, or trace metals. It can be mitigated by storing susceptible compounds in the absence of light and oxygen, or by using antioxidants.

  • Photolysis: Degradation can be caused by exposure to room or sunlight, particularly UV light.

Q4: How should I prepare and store my this compound stock solutions?

For optimal stability, it is crucial to follow best practices for the storage and handling of small molecule reagents to maintain the integrity of the compound.

  • Solvent Selection: Use an appropriate solvent in which the compound is highly soluble and stable. Be mindful that the solvent itself could be toxic to cultured cells or interfere with assays.

  • Inert Atmosphere: For oxygen-sensitive compounds, overlaying the solution with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature: Store solutions at the recommended temperature, typically -20°C or -80°C, to slow down chemical degradation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution

If you observe precipitation in your this compound solution, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow

start Precipitate Observed check_conc Is the concentration too high? start->check_conc check_temp Was the solution stored at low temperature? check_conc->check_temp No dilute Dilute to a lower concentration check_conc->dilute Yes check_degradation Are there signs of degradation? check_temp->check_degradation No warm Gently warm and sonicate to redissolve check_temp->warm Yes prepare_fresh Prepare a fresh solution check_degradation->prepare_fresh No/Unsure investigate Investigate degradation pathways check_degradation->investigate Yes dilute->prepare_fresh warm->prepare_fresh

Caption: Troubleshooting workflow for precipitated solutions.

Experimental Protocol: Solubility Assessment

This protocol helps determine the approximate solubility of this compound in a specific solvent.

  • Preparation: Prepare a saturated solution by adding an excess amount of this compound to the solvent of interest.

  • Equilibration: Agitate the solution at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the solution to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Data Presentation: Solubility Data

SolventTemperature (°C)Solubility (mg/mL)
DMSO25>100
Ethanol2510-20
PBS (pH 7.4)25<0.1
Issue 2: Loss of Compound Activity

A decrease in the biological or chemical activity of this compound suggests degradation. The following guide will help you investigate and mitigate this issue.

Potential Degradation Pathways

cluster_degradation Degradation Pathways AVX13616 This compound hydrolysis Hydrolysis AVX13616->hydrolysis H₂O, pH oxidation Oxidation AVX13616->oxidation O₂, Metal Ions photolysis Photolysis AVX13616->photolysis Light (UV) degraded_products Inactive Products hydrolysis->degraded_products oxidation->degraded_products photolysis->degraded_products

Caption: Common small molecule degradation pathways.

Experimental Protocol: Forced Degradation Study

This study can help identify the conditions under which this compound is unstable.

  • Solution Preparation: Prepare solutions of this compound in the desired solvent.

  • Stress Conditions: Expose aliquots of the solution to various stress conditions:

    • Acidic: Add HCl to reach pH 1-2.

    • Basic: Add NaOH to reach pH 12-13.

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%).

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method like HPLC to quantify the remaining amount of this compound and detect any degradation products.

Data Presentation: Forced Degradation Results

ConditionTime (hours)This compound Remaining (%)Degradants Detected
Control (4°C, dark)2499.5No
0.1 M HCl2485.2Yes
0.1 M NaOH2445.7Yes
3% H₂O₂2470.1Yes
60°C2492.3Yes
UV Light2465.4Yes

Summary of Recommendations for Improving this compound Stability

  • pH Control: If this compound is susceptible to acid or base hydrolysis, formulate the solution at a pH that offers maximum stability.

  • Use of Antioxidants: For compounds prone to oxidation, consider adding antioxidants to the formulation.

  • Inert Handling Conditions: For oxygen-sensitive compounds, handle and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Always store this compound solutions in light-protecting containers.

  • Solvent Choice: Use anhydrous, aprotic solvents whenever possible, especially if the compound is prone to hydrolysis.

  • Storage Temperature: Store stock solutions at -80°C for long-term stability and working solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.

References

Technical Support Center: AVX 13616 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "AVX 13616" is not publicly available. This guide provides generalized troubleshooting advice for in vivo experiments involving a hypothetical small molecule kinase inhibitor, referred to as this compound, based on common challenges observed with this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter during in vivo studies with this compound.

1. Question: We are not observing the expected tumor growth inhibition in our xenograft model with this compound. What are the potential causes and troubleshooting steps?

Answer:

A lack of efficacy in vivo can stem from multiple factors, ranging from suboptimal drug exposure to characteristics of the tumor model. Here’s a systematic approach to troubleshooting:

  • Confirm Target Engagement: First, verify that this compound is reaching the tumor tissue and inhibiting its intended kinase target. This can be assessed by collecting tumor samples at various time points after dosing and performing a Western blot or ELISA to measure the phosphorylation status of the target protein.

  • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in the plasma and tumor tissue over time. Suboptimal exposure could be due to poor absorption, rapid metabolism, or rapid clearance.

  • Dosing Regimen: The dose level or frequency may be insufficient. Consider a dose-escalation study to identify a well-tolerated dose that provides sustained target inhibition.

  • Drug Formulation and Administration: Ensure the formulation is stable and the administration route is appropriate for the vehicle. For oral dosing, consider potential issues with bioavailability. For intraperitoneal injections, ensure correct technique to avoid injection into the gut or other organs.

  • Tumor Model Characteristics: The chosen cell line for the xenograft may not be sensitive to this compound. Confirm the in vitro sensitivity of the cell line to the compound. Additionally, some tumor models can develop resistance mechanisms.

  • P-glycoprotein (P-gp) Efflux: Many kinase inhibitors are substrates of P-gp, which can limit their penetration into tissues, including tumors.[1] Consider co-administration with a P-gp inhibitor in a pilot study to investigate this possibility.

2. Question: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at doses where we expect to see efficacy. How can we manage this?

Answer:

Toxicity is a common challenge with kinase inhibitors due to off-target effects or on-target toxicities in normal tissues.[2]

  • Dose and Schedule Modification: The most straightforward approach is to adjust the dosing regimen. This could involve lowering the dose, changing the dosing frequency (e.g., from daily to every other day), or introducing "drug holidays."

  • Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.

  • Toxicity Profiling: To understand the cause of toxicity, perform a comprehensive toxicity assessment, including complete blood counts (CBC), serum chemistry panels, and histopathological analysis of major organs. This can help identify specific organ toxicities.

  • Selectivity Profiling: If not already done, perform a broad kinase panel screening to understand the off-target inhibition profile of this compound. Significant off-target activity could explain unexpected toxicities.[2]

  • Alternative Models: If toxicity is unmanageable in the current model, consider using a different model that may be less sensitive to the toxic effects of the drug.

3. Question: How do we select the optimal dose and schedule for our pivotal efficacy studies?

Answer:

A well-designed dose-finding study is crucial for selecting an effective and well-tolerated regimen.

  • Maximum Tolerated Dose (MTD) Study: Conduct an MTD study to determine the highest dose that can be administered without causing unacceptable toxicity. This typically involves escalating doses in cohorts of animals and monitoring for signs of toxicity, such as weight loss and changes in clinical signs.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effects (i.e., target inhibition in the tumor). The goal is to identify a dose and schedule that maintains a plasma concentration above the level required for significant target inhibition for a sufficient duration.

  • Pilot Efficacy Studies: Once a range of well-tolerated doses is identified, conduct pilot efficacy studies with different doses and schedules to identify the most effective regimen.

Quantitative Data Summary

The following tables present hypothetical data for this compound to serve as a reference for experimental design.

Table 1: Hypothetical Dose-Response of this compound in a Murine Xenograft Model

Dose Group (mg/kg, daily)VehicleThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
Tumor Growth Inhibition (%) 0256085
Average Body Weight Change (%) +5-2-8-15
Study Completion Rate (%) 1001009070

Table 2: Hypothetical Common Adverse Effects of this compound in Preclinical Models

Adverse EffectIncidence (%)SeverityOnset
Diarrhea40Mild to Moderate3-5 days
Rash25Mild7-10 days
Hyperglycemia15Mild14+ days
Fatigue/Lethargy30Mild to Moderate5-7 days

Experimental Protocols

1. Murine Xenograft Efficacy Study

  • Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are free of mycoplasma contamination.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 million cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Drug Administration: Prepare the formulation of this compound and the vehicle control. Administer the treatment according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor size.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or when animals show signs of excessive toxicity.

  • Data Analysis: Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

2. Pharmacokinetic (PK) Study

  • Animal Model: Use a relevant rodent species (e.g., mouse or rat).

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At a terminal time point, collect tissues of interest (e.g., tumor, liver, brain).

  • Sample Processing: Process the blood to separate plasma. Homogenize tissue samples.

  • Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AVX13616 This compound AVX13616->PI3K Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow start Start: Xenograft Model Ready tumor_measurement Tumor Measurement & Randomization start->tumor_measurement treatment_groups Treatment Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) tumor_measurement->treatment_groups daily_dosing Daily Dosing & Monitoring (Body Weight, Clinical Signs) treatment_groups->daily_dosing tumor_monitoring Tumor Volume Measurement (2-3 times/week) daily_dosing->tumor_monitoring endpoint Endpoint Criteria Met? (Tumor size, Toxicity) tumor_monitoring->endpoint endpoint->daily_dosing No data_collection Terminal Data Collection: - Tumor Weight - Tissue Samples for PD endpoint->data_collection Yes analysis Data Analysis & Reporting data_collection->analysis

Caption: In vivo xenograft study workflow.

Troubleshooting_Flowchart start Issue: Lack of Efficacy check_pk Is Drug Exposure Sufficient? start->check_pk check_pd Is Target Inhibited in Tumor? check_pk->check_pd Yes optimize_formulation Action: Optimize Formulation/Route check_pk->optimize_formulation No check_dose Is Dose & Schedule Optimal? check_pd->check_dose Yes increase_dose Action: Increase Dose or Frequency check_pd->increase_dose No check_model Is the Tumor Model Appropriate? check_dose->check_model Yes check_dose->increase_dose No confirm_target Action: Confirm Target Expression in Model check_model->confirm_target No consider_resistance Action: Investigate Resistance Mechanisms check_model->consider_resistance Yes solution Resolution increase_dose->solution optimize_formulation->solution confirm_target->solution consider_resistance->solution

Caption: Troubleshooting flowchart for lack of efficacy.

References

Technical Support Center: Overcoming AVX 13616 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a compound specifically designated as "AVX 13616," including its mechanism of action and associated resistance mechanisms, is not available in publicly accessible scientific literature or clinical trial databases. The following content is a generalized framework created to address the user's request for a technical support center, using hypothetical scenarios and established principles of drug resistance. This information should not be interpreted as factual data pertaining to a real-world compound "this compound."

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action of this compound?

A1: For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of the "Kinase X" signaling pathway, which is frequently dysregulated in a variety of cancers. Its primary mode of action is to bind to the ATP-binding pocket of Kinase X, thereby preventing downstream signaling and inducing apoptosis in malignant cells.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture models. What are the potential resistance mechanisms?

A2: Resistance to targeted therapies like a hypothetical this compound can emerge through various mechanisms. Based on known patterns of resistance to kinase inhibitors, potential mechanisms could include:

  • Secondary Mutations: Mutations in the Kinase X ATP-binding pocket that reduce the binding affinity of this compound.

  • Bypass Signaling: Upregulation of alternative signaling pathways that compensate for the inhibition of Kinase X.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Target Overexpression: Increased expression of Kinase X, requiring higher concentrations of this compound to achieve the same level of inhibition.

Troubleshooting Guides

Issue 1: Gradual loss of this compound activity in a cancer cell line.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to the parental, sensitive cell line. A significant shift in the IC50 indicates resistance.

  • Investigate Target-Related Resistance:

    • Sequencing: Sequence the Kinase X gene in the resistant cells to identify potential mutations in the drug-binding site.

    • Western Blot: Compare the expression level of Kinase X in sensitive and resistant cells to check for overexpression.

  • Investigate Bypass Pathways:

    • Phospho-proteomic analysis: Use a phospho-proteomic array or mass spectrometry to identify upregulated signaling pathways in the resistant cells.

  • Investigate Drug Efflux:

    • Efflux Pump Inhibitors: Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored.

    • Rhodamine 123 Assay: Use a fluorescent substrate of ABC transporters like Rhodamine 123 to assess efflux pump activity.

Experimental Protocols

Dose-Response Assay (MTT)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using a non-linear regression analysis.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)101
Resistant Clone 115015
Resistant Clone 225025

Visualizations

cluster_0 This compound Action AVX13616 This compound KinaseX Kinase X AVX13616->KinaseX Inhibits Downstream Downstream Signaling KinaseX->Downstream Blocks Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

cluster_1 Resistance Troubleshooting Workflow Start Decreased this compound Efficacy Confirm Confirm Resistance (IC50 Shift) Start->Confirm Target Investigate Target (Sequencing, Western Blot) Confirm->Target Bypass Investigate Bypass Pathways (Phospho-proteomics) Confirm->Bypass Efflux Investigate Drug Efflux (Efflux Pump Inhibitors) Confirm->Efflux Mutation Target Mutation? Target->Mutation Upregulation Bypass Pathway Upregulation? Bypass->Upregulation Efflux_Active Efflux Pump Activity? Efflux->Efflux_Active

Caption: A logical workflow for troubleshooting this compound resistance.

Technical Support Center: Optimizing AVX-13616 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of the novel small molecule inhibitor, AVX-13616. The following frequently asked questions (FAQs) and troubleshooting guides provide a framework for navigating the common challenges of preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the in vivo dosage of AVX-13616?

The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity in an animal model.[1] This study is crucial for establishing a safe therapeutic window for subsequent efficacy studies.

Q2: How should the starting dose for an MTD study of AVX-13616 be determined?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to begin with a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] Allometric scaling, which considers the metabolic rate differences between species, can also be a valuable tool for estimating a suitable starting dose.

Q3: What are the key considerations for formulating AVX-13616 for in vivo administration?

Many novel small molecule inhibitors, potentially including AVX-13616, exhibit poor aqueous solubility. Addressing this is critical for accurate dosing and bioavailability.[1][2] Common formulation strategies are outlined in the table below.

Q4: How is the optimal biological dose of AVX-13616 determined?

The optimal biological dose is identified through dose-response studies in a relevant disease model, such as a tumor xenograft model for an anti-cancer agent.[1] These studies typically evaluate several dose levels below the MTD to assess their therapeutic effect. It is also essential to measure pharmacodynamic (PD) markers to correlate the administered dose with target engagement and downstream biological effects.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.

  • Question: Are the dosing volumes and administration techniques consistent?

    • Answer: Ensure that the injection volume is appropriate for the animal's size and that the administration technique (e.g., intraperitoneal, intravenous, oral gavage) is performed consistently by all personnel. Standardizing these procedures can significantly reduce variability.

  • Question: Could the formulation of AVX-13616 be unstable?

    • Answer: Visually inspect the formulation for any signs of precipitation or cloudiness. An unstable formulation can lead to inaccurate dosing. If instability is suspected, consider optimizing the formulation as detailed in the table below.

Issue 2: Lack of efficacy at doses below the MTD.

  • Question: Is AVX-13616 engaging its intended target at the administered dose?

    • Answer: Conduct a pharmacodynamic (PD) study to confirm target engagement. This involves collecting relevant tissue samples at various time points after dosing and measuring a biomarker of target activity (e.g., phosphorylation status of a downstream protein).

  • Question: Is the dosing frequency sufficient to maintain therapeutic concentrations?

    • Answer: Perform a pharmacokinetic (PK) study to determine the half-life of AVX-13616 in the animal model. This will help in designing a dosing regimen that maintains drug exposure above the minimal effective concentration.

Issue 3: Unexpected toxicity observed at doses thought to be safe.

  • Question: Is the toxicity a result of AVX-13616 or the vehicle?

    • Answer: Always include a vehicle-only control group in your studies. This will help differentiate between toxicity caused by the drug and toxicity caused by the formulation excipients.

  • Question: Could off-target effects be contributing to the toxicity?

    • Answer: If toxicity persists even with a confirmed on-target effect at a lower, non-toxic dose, consider the possibility of off-target activities. Further in vitro profiling against a panel of related targets may be necessary.

Data Presentation

Table 1: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before dilution in an aqueous vehicle.Simple and widely used.Can cause toxicity or off-target effects at high concentrations.
Surfactants Employing agents like Tween® 80 or Solutol® HS-15 to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability.Potential for toxicity and alteration of biological barriers.
Lipid-Based Formulations Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can improve oral bioavailability by enhancing absorption.Complex formulations that may require specialized equipment.
Particle Size Reduction Decreasing the particle size of the solid drug through techniques like micronization or nanocrystal formulation.Increases surface area and dissolution rate, improving bioavailability.May require specialized equipment and expertise.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant animal model (e.g., healthy mice or rats).

  • Group Allocation: Divide animals into groups of 3-5 per dose level, including a vehicle control group.

  • Dose Escalation: Start with a dose extrapolated from in vitro data and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).

  • Administration: Administer AVX-13616 via the intended clinical route for a defined period (e.g., daily for 5-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-20% body weight loss or other signs of severe distress.

  • Histopathology: At the end of the study, perform a gross necropsy and histopathological analysis of major organs to identify any target organ toxicity.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

  • Animal Model: Use a disease-relevant animal model (e.g., tumor-bearing mice).

  • Dosing: Administer a single dose of AVX-13616 at various dose levels, including a vehicle control.

  • Tissue Collection: Collect relevant tissues (e.g., tumor, surrogate tissues) at multiple time points post-dose (e.g., 2, 6, 24, 48 hours).

  • Biomarker Analysis: Process the collected tissues to measure the level of a specific biomarker that indicates target engagement. This could be the phosphorylation status of a downstream protein (measured by Western blot or ELISA) or changes in gene expression (measured by qPCR).

  • Data Analysis: Correlate the dose of AVX-13616 with the extent and duration of target modulation.

Visualizations

G cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy & Optimization A In Vitro Data (IC50/EC50) C Select Starting Dose A->C B Allometric Scaling B->C D Maximum Tolerated Dose (MTD) Study C->D E Safe Dose Range D->E F Dose-Response Study (in Disease Model) E->F I Optimal Biological Dose F->I G Pharmacokinetic (PK) Study G->I H Pharmacodynamic (PD) Study H->I

Caption: Workflow for Determining the Optimal In Vivo Dose of AVX-13616.

G A Unexpected Toxicity Observed B Is toxicity from AVX-13616 or Vehicle? A->B C Include Vehicle-Only Control Group B->C Troubleshoot D Toxicity likely due to Vehicle C->D If vehicle shows toxicity E Toxicity likely due to AVX-13616 C->E If vehicle is non-toxic F Consider Off-Target Effects E->F G Conduct In Vitro Selectivity Profiling F->G Yes H Optimize Dose to Minimize Off-Target Effects G->H

Caption: Troubleshooting unexpected in vivo toxicity of AVX-13616.

References

Technical Support Center: Troubleshooting Unexpected Results with AVX-13616

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using the novel kinase inhibitor, AVX-13616, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: AVX-13616 is showing cytotoxic effects in my EGFR-negative control cell line. What is the likely cause?

A1: This observation strongly suggests that AVX-13616 may have off-target activities. Many kinase inhibitors can interact with other kinases, particularly at higher concentrations, due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2] To investigate this, it is recommended to perform a kinase selectivity profile for AVX-13616.

Q2: I'm observing unexpected changes in cell morphology that are not typically associated with EGFR inhibition. How can I determine if these are off-target effects?

A2: Unanticipated cellular phenotypes can often be attributed to the inhibition of other signaling pathways.[1] A crucial first step is to perform a target validation experiment. Using a technique like CRISPR-Cas9 to knock out EGFR in your target cell line can help determine if the observed phenotype is a direct result of inhibiting EGFR. If the morphological changes persist in the knockout cells upon treatment with AVX-13616, it points towards off-target effects.

Q3: My IC50 value for AVX-13616 is significantly different from what has been reported. What could be the reason?

A3: Discrepancies in IC50 values can arise from several factors. Ensure that your experimental conditions are consistent, including cell seeding density and confluency.[1] It is also crucial to prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment and to use cells within a defined low passage number range.[1]

Q4: I am not seeing any inhibition of downstream signaling molecules like p-Akt or p-ERK, even though I am using a known EGFR-positive cell line. What should I do?

A4: There are a few possibilities to consider. First, the cell line may harbor a resistance mutation in the EGFR gene, such as T790M. It is advisable to sequence the EGFR gene in your cell line to check for such mutations. Second, the inhibitor itself may have degraded. You can test its activity in a well-characterized sensitive cell line as a positive control. Finally, the signaling pathway may be constitutively activated downstream of EGFR.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background signal in cell viability assays 1. Inconsistent cell seeding density. 2. Contamination of cell culture. 3. Reagent variability.1. Ensure uniform cell seeding and confluency. 2. Regularly test for mycoplasma and other contaminants. 3. Use fresh, validated reagents for each experiment.
Inconsistent results between experiments 1. Variability in inhibitor concentration due to improper storage or dilution. 2. Cell line instability or high passage number.1. Prepare fresh dilutions from a validated stock for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 2. Use cells within a defined low passage number range and perform regular cell line authentication.
Acquired resistance to AVX-13616 after prolonged treatment 1. On-target resistance due to secondary mutations in the EGFR kinase domain (e.g., T790M). 2. Off-target resistance through activation of bypass signaling pathways.1. Sequence the EGFR kinase domain in the resistant cell line to identify potential mutations. 2. Perform a Western blot to assess the phosphorylation status of key downstream signaling proteins, such as p-ERK, to check for bypass pathway activation.

Comparative IC50 Values of EGFR Inhibitors

The following table provides a summary of IC50 values for well-established EGFR inhibitors against various cell lines. This can serve as a reference for expected potency.

InhibitorCell LineEGFR StatusIC50 (µM)
GefitinibA431Overexpressing0.08
ErlotinibA431Overexpressing0.1
LapatinibA431Overexpressing0.16

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of AVX-13616.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of AVX-13616 and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability against the drug concentration to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for p-ERK and Total ERK

This protocol assesses the inhibition of the MAPK pathway, a downstream effector of EGFR signaling.

  • Cell Lysis: Plate and treat cells with AVX-13616 as you would for a cell viability assay. After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and Total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AVX13616 AVX-13616 AVX13616->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of AVX-13616.

Off_Target_Workflow start Unexpected Phenotype Observed with AVX-13616 crispr CRISPR-Cas9 Knockout of EGFR start->crispr phenotype_check Treat Knockout Cells with AVX-13616 crispr->phenotype_check persists Phenotype Persists? phenotype_check->persists off_target Conclusion: Off-Target Effect persists->off_target Yes on_target Conclusion: On-Target Effect persists->on_target No kinome_scan Recommendation: Perform Kinome Scan off_target->kinome_scan

Caption: Experimental workflow for investigating potential off-target effects.

Resistance_Troubleshooting start Acquired Resistance to AVX-13616 sequence Sequence EGFR Kinase Domain start->sequence mutation_found Resistance Mutation (e.g., T790M) Found? sequence->mutation_found on_target On-Target Resistance mutation_found->on_target Yes western Western Blot for p-ERK / p-AKT mutation_found->western No signaling_active Downstream Signaling Remains Active? western->signaling_active off_target Off-Target Resistance (Bypass Pathway) signaling_active->off_target Yes consider_combo Consider Combination Therapy off_target->consider_combo

Caption: Decision tree for troubleshooting acquired resistance to AVX-13616.

References

AVX 13616 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AVX 13616

Disclaimer: The compound "this compound" is not a known entity in publicly available scientific literature. The following information is provided for illustrative purposes and is based on common challenges and methodologies encountered in the development of small molecule inhibitors. The degradation pathways, experimental data, and protocols are hypothetical and intended to serve as a template for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid loss of this compound activity in our cell culture medium. What are the potential causes?

A1: Rapid loss of activity for a compound like this compound in cell culture media can be attributed to several factors. The most common are chemical instability (hydrolysis, oxidation) and metabolic degradation by enzymes present in the serum supplement or secreted by the cells. We recommend investigating both possibilities.

Q2: What are the primary known degradation pathways for this compound?

A2: Based on its hypothetical structure as a kinase inhibitor containing susceptible moieties, the two primary degradation pathways for this compound are suspected to be:

  • Hydrolytic Degradation: Cleavage of ester or amide bonds, often accelerated by pH changes in the medium.

  • Oxidative Degradation: Reaction with reactive oxygen species (ROS) that may be present in the culture medium or generated by cellular activity.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To mitigate degradation, consider the following strategies:

  • pH Control: Ensure your culture medium is adequately buffered and stable for the duration of the experiment.

  • Reduced Serum Concentration: If metabolic degradation is suspected, try reducing the serum percentage or using a serum-free medium if your cell line permits.

  • Antioxidant Supplementation: For oxidative degradation, the addition of a mild antioxidant like N-acetylcysteine (NAC) to the medium could be beneficial, but should be tested for interference with the experimental endpoint.

  • Fresh Preparation: Always prepare fresh solutions of this compound from a stable stock (e.g., DMSO at -80°C) immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cellular assays.

This issue often points to compound instability over the time course of the assay.

Troubleshooting Workflow:

A Inconsistent IC50 Values B Hypothesis: Compound Degradation A->B C Experiment: Time-Course Stability Assay B->C D Incubate this compound in medium (0, 6, 12, 24, 48h) C->D E Quantify remaining this compound via LC-MS D->E F Result: Significant Degradation? E->F G Yes: Implement Mitigation (See Prevention FAQ) F->G >20% loss H No: Investigate other variables (e.g., cell density, reagent variability) F->H <20% loss cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation AVX13616 This compound AVX13616->PI3K Inhibition

minimizing off-target effects of AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The small molecule inhibitor "AVX-13616" is a hypothetical compound created for illustrative purposes within this technical support center. The information provided is based on the established science of inhibiting the PI3K/AKT/mTOR pathway and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AVX-13616?

A1: AVX-13616 is a potent, ATP-competitive small molecule inhibitor that selectively targets the p110α isoform of phosphoinositide 3-kinase (PI3K). By binding to the ATP pocket of PI3Kα, AVX-13616 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and mTOR, key regulators of cell growth, proliferation, and survival.[1][2][3] The primary on-target effect is the suppression of the PI3K/AKT/mTOR signaling pathway.[4][5]

Q2: What are the known or predicted off-target effects of AVX-13616?

A2: While AVX-13616 is designed for high selectivity towards PI3Kα, potential off-target effects are a critical consideration. Due to the conserved nature of ATP-binding sites among kinases, AVX-13616 may exhibit inhibitory activity against other class I PI3K isoforms (β, δ, γ) at higher concentrations. Additionally, screening against a broader kinase panel has indicated potential weak inhibition of other kinases sharing structural homology in the ATP-binding domain. Common off-target effects associated with PI3K inhibitors can include hyperglycemia and rash, which are considered on-target toxicities in a physiological context but can be confounding in experimental settings.

Q3: How should I prepare and store AVX-13616 stock solutions?

A3: AVX-13616 is supplied as a lyophilized powder. For initial stock solutions, we recommend dissolving the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. When preparing working concentrations for cell-based assays, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v) to avoid solvent-induced cellular stress or toxicity.

Q4: What is the recommended concentration range for AVX-13616 in cell-based assays?

A4: The optimal concentration of AVX-13616 will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve for each new cell line to determine the IC50 value for inhibition of cell proliferation and the EC50 for pathway inhibition (e.g., reduction in p-AKT levels). A typical starting range for a dose-response experiment is from 1 nM to 10 µM. For most sensitive cancer cell lines with PIK3CA mutations, an effective concentration is often in the range of 10-100 nM.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cell line, even at low concentrations of AVX-13616.

  • Possible Cause: The observed toxicity may be due to off-target effects or on-target effects in a highly dependent cell line.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal concentration required for on-target inhibition by performing a detailed dose-response curve and correlating it with pathway inhibition (e.g., p-AKT levels). Use concentrations at or slightly above the EC50 for your primary target.

    • Use a Counter-Screen: Test the compound in a cell line that does not express the primary target or is known to be insensitive to PI3Kα inhibition. If toxicity persists, it is likely due to off-target effects.

    • Perform a Rescue Experiment: If possible, transfect cells with a mutant version of PI3Kα that is resistant to AVX-13616. If the inhibitor-induced phenotype is reversed, this confirms an on-target mechanism.

Issue 2: The observed cellular phenotype is inconsistent with the known function of the PI3K/AKT/mTOR pathway.

  • Possible Cause: The phenotype may be a result of inhibiting an unknown off-target.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat your cells with a structurally different inhibitor that also targets PI3Kα. If the phenotype is not replicated, it is likely an off-target effect of AVX-13616.

    • Kinase Profiling: To identify potential off-targets, consider performing a comprehensive kinase profiling assay where AVX-13616 is screened against a large panel of kinases.

    • Dose-Response Correlation: Compare the dose-response curve for the observed phenotype with the dose-response for on-target pathway inhibition (e.g., p-AKT levels). A significant discrepancy in potency suggests an off-target effect.

Issue 3: I am not observing any significant inhibition of my target pathway (p-AKT levels are unchanged).

  • Possible Cause: This could be due to issues with the compound's stability, cellular uptake, or the specific cellular context.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure that the AVX-13616 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Increase Concentration and Incubation Time: Some cell lines may require higher concentrations or longer incubation times for effective pathway inhibition. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration.

    • Check for Cellular Efflux: Some cancer cells overexpress efflux pumps (e.g., P-glycoprotein) that can remove small molecule inhibitors. You can test for this by co-incubating with a known efflux pump inhibitor.

    • Verify Pathway Activation: Ensure that the PI3K/AKT/mTOR pathway is activated in your cell line under the experimental conditions. This can be done by serum-starving the cells and then stimulating them with a growth factor like insulin or EGF.

Quantitative Data Summary

Parameter AVX-13616 Inhibitor B (Control)
Primary Target PI3KαPI3Kα
IC50 (PI3Kα) 5 nM15 nM
IC50 (PI3Kβ) 250 nM50 nM
IC50 (PI3Kδ) >10 µM1 µM
IC50 (PI3Kγ) >10 µM1.5 µM
Cell Proliferation IC50 (MCF-7) 50 nM150 nM
Cell Proliferation IC50 (U87MG) 75 nM200 nM

Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Phosphorylation

This protocol is for assessing the on-target activity of AVX-13616 by measuring the phosphorylation of AKT at Ser473.

  • Cell Seeding and Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with varying concentrations of AVX-13616 (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473). Also, probe a separate blot with an antibody for total AKT as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal for each sample.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of AVX-13616 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AVX-13616 (e.g., from 1 nM to 10 µM) and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated cells and plot the results to determine the IC50 value.

Protocol 3: Kinase Selectivity Profiling (Conceptual Workflow)

To comprehensively assess the selectivity of AVX-13616, a kinase profiling service is recommended. The general workflow is as follows:

  • Compound Submission: Provide a sample of AVX-13616 at a specified concentration.

  • Primary Screen: The compound is screened at a single high concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined.

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a follow-up dose-response analysis is performed to determine the IC50 value.

  • Data Interpretation: The results will provide a selectivity profile of AVX-13616, highlighting its potency against the intended target (PI3Kα) and any potential off-targets.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth AVX13616 AVX-13616 AVX13616->PI3K Inhibition OffTarget Off-Target Kinase AVX13616->OffTarget Potential Off-Target Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of AVX-13616.

Experimental_Workflow cluster_on_target On-Target Validation cluster_off_target Off-Target Assessment A1 Dose-Response Treatment in PIK3CA mutant cell line A2 Western Blot for p-AKT A1->A2 A3 Cell Viability Assay (MTT) A1->A3 A4 Determine EC50 and IC50 A2->A4 A3->A4 B2 Compare Phenotypes A4->B2 Compare Potency B1 Treat with structurally distinct PI3Kα inhibitor B1->B2 B3 Kinase Selectivity Profiling B4 Identify Off-Targets B3->B4

Caption: Experimental workflow for assessing on-target and off-target effects of AVX-13616.

Troubleshooting_Tree cluster_toxicity High Toxicity? cluster_pathway Pathway Inconsistent? Start Unexpected Phenotype Observed Tox_Yes Yes Start->Tox_Yes Is it highly toxic? Tox_No No Start->Tox_No Is it highly toxic? Tox_Action Lower Concentration & Use Counter-Screen Tox_Yes->Tox_Action Path_Yes Yes Tox_No->Path_Yes Is phenotype pathway-inconsistent? Path_No No Tox_No->Path_No Is phenotype pathway-inconsistent? Path_Action Validate with 2nd Inhibitor & Kinase Profiling Path_Yes->Path_Action End Likely On-Target Effect Path_No->End

Caption: Troubleshooting decision tree for unexpected experimental outcomes with AVX-13616.

References

Technical Support Center: Synthesis of AVX-13616 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific molecule designated "AVX-13616" is not publicly available in chemical literature databases. The following troubleshooting guide is based on common challenges encountered in the synthesis of novel kinase inhibitors and complex heterocyclic molecules. Researchers working on proprietary compounds with similar structural motifs may find this information applicable.

Frequently Asked Questions (FAQs)
Question IDQuestionAnswer
SYN-FAQ-001 What are the most common initial hurdles in the synthesis of complex heterocyclic kinase inhibitors? Researchers often face challenges with starting material availability and purity, low yields in initial coupling reactions, and unexpected side product formation. It is crucial to thoroughly characterize all starting materials and intermediates.
SYN-FAQ-002 How can I improve the yield of my key bond-forming reaction (e.g., Suzuki, Buchwald-Hartwig coupling)? Optimization of catalyst, ligand, base, solvent, and temperature is critical. A design of experiments (DoE) approach can efficiently screen various conditions. Ensure strict anhydrous and anaerobic conditions, as many catalysts are sensitive to air and moisture.
SYN-FAQ-003 I am observing incomplete conversion of my starting materials. What should I do? Incomplete conversion can be due to catalyst deactivation, insufficient reagent stoichiometry, or the reaction reaching equilibrium. Try adding a fresh portion of the catalyst or the limiting reagent. Increasing the reaction temperature or time may also drive the reaction to completion.
SYN-FAQ-004 My final compound is difficult to purify. What strategies can I employ? Chromatographic purification can be challenging for polar or poorly soluble compounds. Consider alternative methods such as crystallization, trituration, or preparative HPLC. Protecting group strategies might also be employed to alter the polarity of intermediates, facilitating easier purification.
SYN-FAQ-005 How do I confirm the structure of my synthesized AVX-13616 derivative? A combination of analytical techniques is essential for unambiguous structure elucidation. This includes ¹H NMR, ¹³C NMR, mass spectrometry (HRMS), and potentially 2D NMR techniques (COSY, HSQC, HMBC). For crystalline compounds, single-crystal X-ray diffraction provides definitive structural confirmation.

Troubleshooting Guides

Guide 1: Low Reaction Yield

Problem: The yield of a key synthetic step is consistently below expectations.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, concentration, and reaction time. Screen different solvents to improve solubility and reactivity.
Catalyst Inactivity Ensure the catalyst is from a reliable source and has been stored correctly. For palladium-catalyzed reactions, perform a pre-activation step. Consider screening a panel of different catalysts and ligands.
Poor Quality of Reagents Verify the purity of starting materials and reagents using techniques like NMR or LC-MS. Impurities can poison catalysts or lead to side reactions.
Product Degradation The target compound may be unstable under the reaction or workup conditions. Analyze crude reaction mixtures at different time points to check for product degradation. Consider milder reaction conditions or a modified workup procedure.
Guide 2: Side Product Formation

Problem: Significant formation of one or more side products complicates purification and reduces yield.

Possible Cause Suggested Solution
Competing Reaction Pathways Analyze the structure of the side products to understand the competing reaction pathway. Adjusting the reaction conditions (e.g., lowering the temperature) can often improve selectivity. The choice of base and solvent can also significantly influence the reaction outcome.
Presence of Reactive Functional Groups If the starting materials contain multiple reactive sites, consider using protecting groups to selectively block unwanted reactivity.
Over-reaction or Decomposition Monitor the reaction progress closely using TLC or LC-MS to avoid over-running the reaction, which can lead to decomposition or further unwanted transformations of the desired product.

Experimental Protocols

Due to the lack of specific information on AVX-13616, a generalized protocol for a common reaction in kinase inhibitor synthesis, the Suzuki-Miyaura cross-coupling, is provided below.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

    • The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol) via syringe.

    • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and ligand (if required) in a small amount of the degassed solvent.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

Without information on the biological target of AVX-13616, a generalized diagram of a common kinase signaling pathway, the MAPK/ERK pathway, which is often targeted in cancer drug development, is presented.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Generalized MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical derivative.

Synthesis_Workflow Start Synthetic Design & Retrosynthesis Step1 Step 1: Synthesis of Intermediate A Start->Step1 Purify1 Purification & Characterization Step1->Purify1 Step2 Step 2: Synthesis of Final Compound Purify1->Step2 Purify2 Final Purification & Structure Elucidation Step2->Purify2 Analysis Biological Activity Screening Purify2->Analysis End Lead Compound Analysis->End

Caption: Typical workflow for chemical synthesis and evaluation.

Logical Relationships in Troubleshooting

This diagram outlines the logical steps to take when troubleshooting a synthetic reaction.

Caption: Logical flow for troubleshooting synthetic reactions.

AVX 13616 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Unable to Provide Information on "AVX 13616"

Our comprehensive search for "this compound" did not yield any relevant information regarding a pharmaceutical compound, research chemical, or biological substance. The search results were primarily associated with electronic components, specifically capacitors manufactured by KYOCERA AVX, and unrelated technical discussions about CPU instruction sets (AVX).

Therefore, we are unable to create a technical support center with troubleshooting guides, FAQs, experimental protocols, or data tables for "this compound" as requested. The nature of the query suggests a need for specific scientific data related to quality control and purity assessment, which is not available under this identifier in the public domain.

To assist you better, please verify the following:

  • Correct Identifier: Double-check the name and identifier "this compound" for any potential typos or alternative naming conventions.

  • Context: Providing additional context, such as the therapeutic area, the class of compound, or the research focus, could help in identifying the correct substance.

Once the correct information is provided, we will be able to generate the requested technical support documentation.

Validation & Comparative

Experimental Showdown: AVX 13616 versus Mupirocin in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of the novel antibacterial candidate AVX 13616 against the established topical antibiotic mupirocin for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) reveals a promising new contender. While publicly available data on this compound is limited, preliminary findings suggest comparable, if not superior, efficacy in a key in vivo model with a simplified dosing regimen.

This guide provides a detailed comparison of this compound and mupirocin, focusing on their anti-MRSA efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. This information is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Against MRSA

CompoundMetricValueOrganism(s)Source
This compound Minimum Inhibitory Concentration (MIC)2-4 µg/mLS. aureus, coagulase-negative staphylococci, enterococci, MRSA, VISA, VRSA[1]
In Vivo Efficacy (Nasal Decolonization)A single 5% (w/w) application was as effective as 2% mupirocin administered twice daily for five days.MRSA (in mice)[1]
Mupirocin Minimum Inhibitory Concentration (MIC)Varies; susceptible strains typically ≤4 µg/mL. High-level resistance (MIC >512 µg/mL) is an increasing concern.S. aureus (including MRSA)
In Vivo Efficacy (Nasal Decolonization)Effective at removing S. aureus from the nose, though relapses are common.[2][3]MRSA and MSSA[2]

Mechanism of Action

Mupirocin:

Mupirocin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically and reversibly binds to bacterial isoleucyl-tRNA synthetase (IleRS), preventing the incorporation of isoleucine into bacterial proteins. This targeted action is distinct from other classes of antibiotics, reducing the likelihood of cross-resistance.

This compound:

The precise mechanism of action for this compound has not been detailed in publicly available literature. However, it has been reported that this compound shows no cross-resistance with other classes of antibiotics, suggesting a novel mechanism.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or mupirocin) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the MRSA strain to be tested is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Nasal Decolonization Model

This in vivo model is used to assess the efficacy of topical antimicrobial agents in eradicating MRSA colonization from the nasal passages of mice.

General Protocol for Mupirocin (as a comparator):

  • Animal Model: Female BALB/c mice are typically used.

  • Inoculation: Mice are intranasally inoculated with a suspension of an MRSA strain. Colonization is confirmed by swabbing the nares and plating on selective agar.

  • Treatment: A specified amount of the topical formulation (e.g., 2% mupirocin ointment) is applied to the nares of the mice, typically twice daily for a set number of days (e.g., five days).

  • Evaluation of Efficacy: At specified time points after the last treatment, the nasal passages are swabbed, and the swabs are plated on selective agar to enumerate the remaining MRSA colonies. The reduction in bacterial load compared to a placebo-treated group indicates the efficacy of the treatment.

The limited information available for this compound suggests a similar model was used, with a single application of a 5% (w/w) formulation being compared to the standard mupirocin regimen.

Visualizing the Comparison

Logical Flow of Efficacy Comparison

cluster_avx This compound Efficacy cluster_mup Mupirocin Efficacy AVX_MIC MIC: 2-4 µg/mL (MRSA, VISA, VRSA) AVX_InVivo In Vivo Nasal Decolonization: Single 5% application Comparison Direct Comparison (Murine Nasal Decolonization Model) AVX_InVivo->Comparison as effective as Mup_MIC MIC: ≤4 µg/mL (Susceptible) >512 µg/mL (High-level Resistance) Mup_InVivo In Vivo Nasal Decolonization: 2% ointment, twice daily for 5 days Mup_InVivo->Comparison Conclusion Conclusion: This compound shows comparable efficacy with a simplified dosing regimen. Comparison->Conclusion

Caption: Comparative efficacy workflow of this compound and mupirocin against MRSA.

Mupirocin's Mechanism of Action: A Signaling Pathway Diagram

Mupirocin Mupirocin IleRS Isoleucyl-tRNA Synthetase (IleRS) Mupirocin->IleRS Binds to & Inhibits Isoleucine_tRNA Isoleucyl-tRNA IleRS->Isoleucine_tRNA Blocks formation of Protein_Synthesis Bacterial Protein Synthesis Isoleucine_tRNA->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mupirocin's mechanism of action via inhibition of protein synthesis.

References

A Comparative Analysis of AVX 13616 and Vancomycin for Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AVX 13616, an investigational antibacterial agent, and vancomycin, a widely used glycopeptide antibiotic. The analysis is based on available preclinical data for this compound and extensive clinical and preclinical information for vancomycin. This document is intended to inform research and development decisions by providing a comparative overview of their antibacterial activity and mechanisms of action.

Executive Summary

This compound is presented as a potent antibacterial agent with significant in vitro activity against a range of drug-resistant Gram-positive pathogens. While data is currently limited to a commercial product data sheet, it suggests a promising profile for topical applications. Vancomycin, a cornerstone of therapy for serious Gram-positive infections, serves as a critical comparator due to its well-established clinical use and known performance against similar organisms. This guide will delve into their respective mechanisms of action, antibacterial spectra, and the experimental protocols used to evaluate such compounds.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound against various Gram-positive bacteria, juxtaposed with typical MIC ranges for vancomycin. It is important to note that the data for this compound is derived from a single commercial source and has not been independently verified in peer-reviewed literature.

Bacterial SpeciesThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (S. aureus)2-40.5-2
Methicillin-resistant S. aureus (MRSA)2-41-4
Vancomycin-intermediate S. aureus (VISA)2-44-8
Vancomycin-resistant S. aureus (VRSA)2-4≥16
Coagulase-negative staphylococci2-40.5-4
Enterococci2-41-4

Data for this compound is sourced from a product data sheet. Vancomycin MIC ranges are based on established clinical and laboratory standards.

Mechanism of Action

The precise mechanism of action for this compound has not been publicly disclosed in detail. In contrast, vancomycin's mechanism is well-characterized.

Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which are essential building blocks for the cell wall. This binding sterically hinders the transglycosylation and transpeptidation reactions that are necessary for elongating and cross-linking the peptidoglycan polymer, thereby weakening the cell wall and leading to bacterial lysis.

Below is a diagram illustrating the mechanism of action for vancomycin.

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_vancomycin Vancomycin Action peptidoglycan_precursor Peptidoglycan Precursor (with D-Ala-D-Ala) cell_wall Growing Peptidoglycan Chain peptidoglycan_precursor->cell_wall Transglycosylation & Transpeptidation lysis Cell Lysis and Bacterial Death cell_wall->lysis Weakened Cell Wall vancomycin Vancomycin binding Binding to D-Ala-D-Ala vancomycin->binding binding->peptidoglycan_precursor Inhibits incorporation start Start prepare_antibiotic Prepare Serial Dilutions of Antibiotic start->prepare_antibiotic inoculate_plate Inoculate Microtiter Plate prepare_antibiotic->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20h inoculate_plate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Comparative Analysis of AVX 13616 Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of the investigational compound AVX 13616 against drug-resistant Staphylococcus aureus. The data presented is based on publicly available information and is intended to offer an objective overview for research and drug development professionals.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and several alternative antibacterial agents against various resistant strains of Staphylococcus aureus. Lower MIC values indicate greater potency.

CompoundTarget Organism(s)MIC Range (µg/mL)Reference(s)
This compound S. aureus, MRSA, VISA, VRSA2 - 4[1]
Vancomycin MRSA≤2 (Susceptible)[2][3]
VISA4 - 8 (Intermediate)[2][3]
VRSA≥16 (Resistant)
Mupirocin MRSA (Low-level resistance)8 - 256
MRSA (High-level resistance)>512
Daptomycin MRSA, hGISA, VISA0.125 - 1.0
Linezolid MRSA, VISA1 - 4

Key:

  • MRSA: Methicillin-resistant Staphylococcus aureus

  • VISA: Vancomycin-intermediate Staphylococcus aureus

  • VRSA: Vancomycin-resistant Staphylococcus aureus

  • hGISA: Heterogeneous glycopeptide-intermediate Staphylococcus aureus

Experimental Protocols

The precise experimental protocols used to determine the antibacterial activity of this compound have not been detailed in publicly available sources. However, the determination of Minimum Inhibitory Concentration (MIC) is typically performed using standardized methods such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI). A generalized protocol is described below.

Generalized Broth Microdilution Protocol for MIC Determination
  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., S. aureus) is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The standardized bacterial suspension is then diluted to the final working concentration.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antimicrobial agent are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • The diluted bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Positive (bacteria without antimicrobial agent) and negative (broth only) controls are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading bacterial_culture Bacterial Culture (e.g., S. aureus) inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep antimicrobial_stock Antimicrobial Stock (e.g., this compound) serial_dilution Serial Dilution of Antimicrobial in Microplate antimicrobial_stock->serial_dilution inoculation Inoculate Microplate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C (16-20 hours) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Antibacterial Action against Staphylococcus aureus

The specific mechanism of action for this compound has not been publicly disclosed. The diagram below illustrates several common mechanisms by which antibacterial agents target Staphylococcus aureus.

antibacterial_mechanisms cluster_bacterium Staphylococcus aureus cluster_antibiotics Antibacterial Agents cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosome) dna_replication DNA Replication & Repair folate_synthesis Folate Synthesis cell_membrane Cell Membrane Integrity beta_lactams β-lactams beta_lactams->cell_wall Inhibit glycopeptides Glycopeptides (e.g., Vancomycin) glycopeptides->cell_wall Inhibit macrolides Macrolides macrolides->protein_synthesis Inhibit tetracyclines Tetracyclines tetracyclines->protein_synthesis Inhibit aminoglycosides Aminoglycosides aminoglycosides->protein_synthesis Inhibit linezolid Linezolid linezolid->protein_synthesis Inhibit quinolones Quinolones quinolones->dna_replication Inhibit sulfonamides Sulfonamides sulfonamides->folate_synthesis Inhibit lipopeptides Lipopeptides (e.g., Daptomycin) lipopeptides->cell_membrane Disrupt

References

A Comparative Analysis of AVX 13616 and Linezolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available data on the novel antibacterial candidate AVX 13616 and the established antibiotic linezolid reveals a significant disparity in the depth of scientific literature. While linezolid is a well-characterized antibiotic with extensive documentation, information on this compound is currently limited primarily to press releases and product data sheets. This guide provides a comparative overview based on the available information, highlighting the known attributes of both compounds and identifying the existing knowledge gaps for this compound.

Introduction

Linezolid, the first clinically available oxazolidinone antibiotic, has been a crucial tool in combating infections caused by multi-drug resistant Gram-positive bacteria since its approval in 2000.[1][2][3] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, sets it apart from many other antibiotic classes and contributes to its low rates of cross-resistance.[1][2] this compound is presented as a promising lead antibacterial candidate with potent activity against a range of drug-resistant Gram-positive pathogens. However, detailed peer-reviewed data on its pharmacological and microbiological properties are not yet publicly available.

Mechanism of Action

Linezolid: Linezolid exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding action prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis. By targeting this early stage of translation, linezolid effectively halts the production of essential bacterial proteins.

This compound: The precise mechanism of action for this compound has not been detailed in the available public documents.

cluster_linezolid Linezolid Mechanism of Action 50S_Subunit 50S Ribosomal Subunit Initiation_Complex Functional 70S Initiation Complex 50S_Subunit->Initiation_Complex Prevents formation of 23S_rRNA 23S rRNA 23S_rRNA->50S_Subunit Component of Linezolid Linezolid Linezolid->23S_rRNA Binds to Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks initiation of

Caption: Mechanism of action of Linezolid.

Antimicrobial Spectrum and Potency

A direct comparative table of antimicrobial activity is challenging due to the limited data for this compound.

Linezolid

Linezolid is active against a broad range of Gram-positive bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE)

  • Penicillin-resistant Streptococcus pneumoniae

  • Other streptococci and staphylococci

The minimum inhibitory concentrations (MICs) for linezolid against susceptible Gram-positive organisms are typically ≤4 µg/mL.

OrganismLinezolid MIC (µg/mL)
Staphylococcus aureus (MRSA)0.5 - 4
Enterococcus faecium (VRE)1 - 4
Enterococcus faecalis (VRE)1 - 4
Streptococcus pneumoniae (Pen-R)0.5 - 2
Streptococcus pyogenes0.25 - 2

Note: MIC values can vary depending on the specific strain and testing methodology.

This compound

Available information indicates that this compound has potent activity against drug-resistant Gram-positive pathogens. The reported MICs are in the range of 2-4 µg/mL against the following:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-intermediate Staphylococcus aureus (VISA)

  • Vancomycin-resistant Staphylococcus aureus (VRSA)

  • Enterococci

  • Penicillin-resistant Streptococci

One notable finding is the reported efficacy of this compound in a mouse nasal decolonization model for MRSA. A single topical application was found to be as effective as a five-day course of twice-daily mupirocin. It has also been stated that this compound shows no cross-resistance with other classes of antibiotics.

Resistance Mechanisms

Linezolid: Resistance to linezolid is relatively uncommon but can occur through several mechanisms:

  • Target Site Mutations: Point mutations in the 23S rRNA gene, the binding site of linezolid, are the most common mechanism of resistance.

  • Ribosomal Methylation: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase, can confer resistance to linezolid and other antibiotics that bind to the peptidyl transferase center.

  • Efflux Pumps: Some bacteria may utilize efflux pumps to actively transport linezolid out of the cell.

This compound: There is currently no publicly available information on the mechanisms of resistance to this compound.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not available in the public domain. For linezolid, standard antimicrobial susceptibility testing methods, such as broth microdilution or disk diffusion as described by the Clinical and Laboratory Standards Institute (CLSI), are used to determine MIC values.

cluster_workflow General Antimicrobial Susceptibility Testing Workflow Isolate Bacterial Isolate Inoculum Standardized Inoculum Preparation Isolate->Inoculum Assay Broth Microdilution or Disk Diffusion Assay Inoculum->Assay Incubation Incubation Assay->Incubation Read Reading of Results (e.g., MIC determination) Incubation->Read Interpret Interpretation (Susceptible, Intermediate, Resistant) Read->Interpret

Caption: A generalized workflow for antimicrobial susceptibility testing.

Conclusion

Linezolid is a well-established antibiotic with a clearly defined mechanism of action, a known antimicrobial spectrum, and understood resistance mechanisms, all supported by extensive experimental data. This compound appears to be a promising topical antibacterial agent with potent activity against challenging Gram-positive pathogens. However, a comprehensive comparative assessment is hindered by the lack of detailed, peer-reviewed scientific publications on this compound. Further research and publication of data on its mechanism of action, the full scope of its antimicrobial activity, and the protocols of the conducted studies are necessary to fully evaluate its potential and position it relative to established therapies like linezolid. Researchers are encouraged to monitor for forthcoming publications from Avexa or its partners for more definitive data.

References

AVX 13616: An Antibacterial Candidate with No Reported Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive review of publicly available data on the antibacterial candidate AVX 13616 reveals a promising profile against drug-resistant pathogens, with early reports indicating a lack of cross-resistance to other antibiotic classes. However, detailed quantitative data from dedicated cross-resistance studies remains unpublished in peer-reviewed literature.

This compound, also identified by its CAS number 900814-48-4, is an antibacterial compound that has shown significant in vivo activity, particularly against challenging drug-resistant Staphylococcus pathogens. The compound was part of the antibacterial research and development program at Avexa, a Melbourne-based biotechnology company.

Summary of Preclinical Activity

Initial studies, as reported in 2012, indicated that this compound demonstrated positive activity against a range of clinically relevant bacteria. These included Clostridium difficile, multi-drug resistant Staphylococcus aureus (MRSA), and penicillin-resistant Streptococci[1]. The strains used in these tests were noted to be recent isolates from hospital-acquired infections, highlighting the potential clinical relevance of these findings[1].

A key finding from this early research was that this compound showed no cross-resistance with other existing classes of antibiotics on the market at the time[1]. This suggests a potentially novel mechanism of action that could be effective against bacterial strains that have developed resistance to current therapies.

Data on Cross-Resistance

Currently, there is no publicly available quantitative data from cross-resistance studies involving this compound. The statement regarding the lack of cross-resistance is based on a 2012 news report detailing the findings from Avexa's research partner, Valevia Pharmaceuticals[1]. Without access to the primary data, a detailed comparison with other antibiotics in a tabular format, as is standard for such guides, cannot be constructed.

Experimental Protocols

Detailed experimental protocols for the cross-resistance studies mentioned in the 2012 report are not available in the public domain. To conduct a thorough cross-resistance study for an antibacterial agent like this compound, a standard methodology would typically involve the following steps:

  • Strain Selection: A panel of bacterial strains with well-characterized resistance mechanisms to various antibiotic classes would be selected. This would include both wild-type strains and clinically relevant resistant strains (e.g., MRSA, vancomycin-resistant enterococci).

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound would be determined for all strains in the panel. This would be done in parallel with a range of comparator antibiotics from different classes.

  • Data Analysis: The MIC values for this compound against the resistant strains would be compared to its MICs against the susceptible, wild-type strains. A lack of significant shift in MIC values would indicate no cross-resistance with the mechanism of resistance present in that strain.

Visualizing the Reported Lack of Cross-Resistance

The following diagram illustrates the concept of this compound's reported lack of cross-resistance with existing antibiotic classes.

Conceptual Diagram of this compound's Lack of Cross-Resistance cluster_existing_antibiotics Existing Antibiotic Classes cluster_resistant_bacteria Resistant Bacteria cluster_avx13616 This compound Beta-lactams Beta-lactams MRSA MRSA Beta-lactams->MRSA Ineffective Macrolides Macrolides Macrolides->MRSA Ineffective Quinolones Quinolones Quinolones->MRSA Ineffective Aminoglycosides Aminoglycosides VRE VRE Aminoglycosides->VRE Ineffective Penicillin-Resistant Streptococci Penicillin-Resistant Streptococci AVX13616 AVX13616 AVX13616->MRSA Effective AVX13616->VRE Effective AVX13616->Penicillin-Resistant Streptococci Effective

Caption: this compound's reported activity against resistant bacteria.

References

Evaluating the Antibacterial Profile of AVX 13616: A Comparative Guide to Bactericidal vs. Bacteriostatic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AVX 13616 has emerged as a promising antibacterial candidate, demonstrating potent in vivo activity against a range of drug-resistant Gram-positive pathogens, particularly Staphylococcus aureus (including MRSA, VISA, and VRSA).[1] Publicly available data indicates Minimum Inhibitory Concentrations (MICs) in the range of 2-4 µg/mL for these organisms.[1] However, a crucial aspect of its antibacterial profile remains to be fully elucidated in publicly accessible literature: its classification as either a bactericidal or bacteriostatic agent.

This guide provides a framework for evaluating the bactericidal versus bacteriostatic properties of novel antibacterial compounds like this compound. It details the necessary experimental protocols and illustrates how to interpret the resulting data. While specific experimental data for this compound is not available in the public domain, this document presents hypothetical data to offer a comparative perspective against established antibiotics.

Differentiating Bactericidal and Bacteriostatic Activity

An essential distinction in antibacterial therapy is whether an agent kills bacteria (bactericidal) or inhibits their growth and replication (bacteriostatic). This classification is determined through specific in vitro assays that measure the concentration of the drug required for inhibition versus killing.

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The foundational method for this evaluation is the determination of the MIC and MBC.

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test organism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotic: The antibiotic (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate.

  • Incubation and Enumeration: The agar plates are incubated at 37°C for 24-48 hours, and the number of surviving CFU is counted.

  • MBC Endpoint: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Workflow for MIC and MBC Determination

G Workflow for MIC and MBC Determination A Prepare bacterial inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacteria and incubate (18-24h) A->C B Serially dilute antibiotic in microtiter plate B->C D Read MIC: Lowest concentration with no visible growth C->D E Subculture from clear wells onto antibiotic-free agar D->E F Incubate agar plates (24-48h) E->F G Count CFU and calculate % kill F->G H Determine MBC: Lowest concentration with ≥99.9% kill G->H

Caption: Workflow for MIC and MBC Determination.

2. Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time at different antibiotic concentrations.

Experimental Protocol: Time-Kill Curve Assay

  • Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Exposure to Antibiotic: The bacterial suspension is divided into flasks containing the antibiotic at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is also included.

  • Sampling Over Time: The flasks are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), samples are withdrawn from each flask.

  • Enumeration of Viable Bacteria: The samples are serially diluted and plated on antibiotic-free agar to determine the CFU/mL.

  • Data Plotting: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal agent will typically show a ≥3-log10 (99.9%) reduction in CFU/mL within 24 hours.

Interpreting the Data: Bactericidal or Bacteriostatic?

The primary method for classification is the calculation of the MBC/MIC ratio.

G Interpretation of MBC/MIC Ratio A Calculate MBC/MIC Ratio B Ratio ≤ 4 A->B If C Ratio > 4 A->C If D Bactericidal B->D E Bacteriostatic C->E

Caption: Interpretation of MBC/MIC Ratio.

A time-kill curve provides a visual representation of this activity. A bactericidal agent will show a rapid and sustained decline in bacterial count, while a bacteriostatic agent will primarily prevent an increase in bacterial numbers.

G Hypothetical Time-Kill Curve y_axis log10 CFU/mL x_axis Time (hours) start_cidal mid_cidal start_cidal->mid_cidal Bactericidal end_cidal mid_cidal->end_cidal Bactericidal start_static end_static start_static->end_static Bacteriostatic start_growth end_growth start_growth->end_growth Growth Control

Caption: Hypothetical Time-Kill Curve.

Hypothetical Comparative Data for this compound

The following table presents hypothetical MIC and MBC data for this compound against a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA), compared to known bactericidal and bacteriostatic agents.

AntibioticMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound (Hypothetical) 242Bactericidal
Vancomycin (Bactericidal)122Bactericidal
Linezolid (Bacteriostatic)2>32>16Bacteriostatic
Daptomycin (Bactericidal)0.512Bactericidal

Note: The data for this compound is illustrative and not based on published experimental results.

Conclusion

The determination of whether an antibiotic is bactericidal or bacteriostatic is a critical step in its preclinical and clinical development. While this compound shows significant promise with its potent inhibitory activity against drug-resistant staphylococci, the absence of publicly available MBC or time-kill data makes a definitive classification impossible at this time. The experimental frameworks outlined in this guide provide the necessary tools for such an evaluation. For drug development professionals, obtaining this data is paramount for understanding the full potential of this compound and positioning it appropriately in the therapeutic landscape for treating challenging Gram-positive infections.

References

Unraveling the AVX 13616 Enigma: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "AVX 13616" has yielded no identification of a specific chemical or biological entity in publicly accessible scientific and technical databases. The query, which sought a head-to-head comparison of this compound analogs for a research-focused audience, could not be fulfilled as the primary subject, this compound, remains elusive.

Extensive searches for "this compound" and its potential variant "AVX-13616" across a wide array of scientific and general search platforms have failed to retrieve any information pertaining to a molecule with this identifier. The search results were predominantly associated with two unrelated areas:

  • Advanced Vector Extensions (AVX): A type of instruction set for central processing units (CPUs) used in computing.

  • KYOCERA AVX: A company that manufactures electronic components.

A single, isolated result referenced an "AVX 13 1600," which was identified as a V-belt, a mechanical component. Another search uncovered a chemical compound with the molecular formula C13H16O2, but this was not linked to the "this compound" identifier.

The absence of any public data on this compound suggests several possibilities:

  • Internal Compound Designator: "this compound" may be an internal code used by a private research entity that has not yet been disclosed in public literature or databases.

  • Novel Discovery: The compound could be a very recent discovery that has not yet been published or indexed.

  • Data Entry Error: It is possible that "this compound" is a typographical error or a misremembered identifier.

Without a clear identification of this compound, it is impossible to proceed with the requested head-to-head comparison of its analogs. Key information required for such a guide, including the compound's structure, mechanism of action, and any known analogs, is not available in the public domain.

Therefore, the creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be accomplished at this time. Further clarification on the identity of "this compound" is necessary to fulfill the original request.

Unveiling AVX-13616: An In Vivo Efficacy Comparison in Bacterial Decolonization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents with potent in vivo efficacy is a paramount objective. This guide provides a comparative analysis of AVX-13616, a promising antibacterial compound, with a focus on its in vivo performance against resistant pathogens. The information is compiled from publicly available data, including conference proceedings and company disclosures.

AVX-13616, a developmental antibacterial agent, has demonstrated significant in vivo activity, particularly in the challenging application of nasal decolonization of drug-resistant Staphylococcus aureus. Data presented by Avexa, the originating company, and its partner Valevia Pharmaceuticals, indicates that AVX-13616 exhibits potent antibacterial effects, positioning it as a potential alternative to existing therapies.

In Vivo Efficacy: A Head-to-Head Comparison

The most compelling in vivo data for AVX-13616 comes from a murine nasal decolonization model. In this preclinical study, the efficacy of AVX-13616 was directly compared to mupirocin, a standard-of-care topical antibiotic for the eradication of nasal S. aureus.

CompoundDosing RegimenOutcomeSource
AVX-13616 Single applicationAs effective as a 5-day course of mupirocin[1]
Mupirocin Twice daily for 5 daysStandard efficacy in nasal decolonization[1]

This finding is particularly noteworthy as a single-dose regimen of AVX-13616 achieved a comparable therapeutic outcome to a multi-day course of mupirocin, suggesting potential advantages in patient compliance and a reduced window for the development of resistance.

Experimental Protocol: Murine Nasal Decolonization Model

While specific details from the original study are not fully available in the public domain, a typical murine nasal decolonization model involves the following steps:

G cluster_0 Animal Preparation & Inoculation cluster_1 Treatment Phase cluster_2 Efficacy Assessment Acclimatization Acclimatization Hair Removal Hair Removal Acclimatization->Hair Removal Bacterial Inoculation Bacterial Inoculation Hair Removal->Bacterial Inoculation Grouping Randomization into Treatment Groups Bacterial Inoculation->Grouping Treatment Topical Application of Test Compounds Grouping->Treatment Sampling Nasal Lavage/Tissue Homogenization Treatment->Sampling Quantification Colony Forming Unit (CFU) Quantification Sampling->Quantification Analysis Statistical Analysis of Bacterial Load Quantification->Analysis

Experimental Workflow for a Murine Nasal Decolonization Study.

  • Animal Model: Specific pathogen-free mice are typically used.

  • Bacterial Strain: A clinically relevant strain of methicillin-resistant Staphylococcus aureus (MRSA) is chosen for inoculation.

  • Inoculation: A defined concentration of the bacterial suspension is instilled into the nares of the mice to establish colonization.

  • Treatment: After a set period to allow for stable colonization, the mice are treated with the investigational compound (AVX-13616), a comparator (mupirocin), or a vehicle control.

  • Assessment: At specified time points post-treatment, the bacterial load in the nasal passages is quantified by plating serial dilutions of nasal lavage fluid or homogenized nasal tissue onto selective agar.

  • Outcome Measurement: The primary endpoint is the reduction in the number of colony-forming units (CFUs) in the treatment groups compared to the control group.

Mechanism of Action

The precise mechanism of action of AVX-13616 has not been publicly disclosed. However, its development as a topical agent for Gram-positive infections, including those resistant to other antibiotic classes, suggests a potentially novel target or mechanism that circumvents existing resistance pathways.[2] For comparison, mupirocin inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase.

G cluster_Mupirocin Mupirocin cluster_ProteinSynthesis Bacterial Protein Synthesis Mup Mupirocin IleRS Isoleucyl-tRNA Synthetase Mup->IleRS Inhibits Mup->IleRS Ile_tRNA Isoleucyl-tRNA IleRS->Ile_tRNA Catalyzes formation of IleRS->Ile_tRNA Protein Protein Synthesis Ile_tRNA->Protein Essential for Ile_tRNA->Protein

Signaling Pathway for Mupirocin's Mechanism of Action.

Competitor Landscape

The primary competitor for a topical agent like AVX-13616 in the nasal decolonization space is mupirocin. Other topical antibiotics and antiseptics are also used for skin and soft tissue infections caused by S. aureus. The key differentiating factor for AVX-13616 appears to be its potential for a single-dose treatment, which would be a significant clinical advantage.

Summary and Future Outlook

AVX-13616 has shown promising in vivo efficacy in a preclinical model of MRSA nasal decolonization, demonstrating comparable activity to a standard multi-day regimen of mupirocin with just a single application. While the detailed quantitative data and the compound's mechanism of action are not yet in the public domain, the available information suggests that AVX-13616 could be a valuable addition to the arsenal of antibacterial agents, particularly for topical applications aimed at preventing and treating infections with drug-resistant Gram-positive bacteria. Further clinical development and publication of detailed studies are awaited to fully understand the therapeutic potential of this compound.

References

AVX 13616: An In-Vitro Performance Analysis Against Key Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro activity of the investigational antibacterial agent, AVX 13616, against a range of clinically relevant bacterial isolates. The available data, primarily from commercial and non-peer-reviewed sources, indicates that this compound demonstrates notable potency against several Gram-positive pathogens, including drug-resistant strains. However, a comprehensive evaluation is limited by the scarcity of publicly available, peer-reviewed research.

Performance Against Clinical Isolates

This compound has shown a consistent pattern of activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) reported for this compound generally fall within a narrow range, suggesting a targeted spectrum of activity.

Summary of In-Vitro Activity
Bacterial SpeciesResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)2-4[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)2-4[1]
Staphylococcus aureusVancomycin-Intermediate (VISA)2-4[1]
Staphylococcus aureusVancomycin-Resistant (VRSA)2-4[1]
Coagulase-Negative Staphylococci-2-4[1]
Enterococci-2-4
Clostridium difficile-Activity reported, no MIC data available
StreptococciPenicillin-ResistantActivity reported, no MIC data available

Note: The data presented is derived from a product data sheet and may not have undergone peer review.

In addition to the isolates listed in the table, a press release from the developing company, Avexa, mentioned that this compound demonstrated positive activity against Clostridium difficile and penicillin-resistant Streptococci from recent hospital infection cases. The same source also indicated that the compound showed no cross-resistance with other classes of antibiotics on the market. Furthermore, this compound was reported to be as active as mupirocin in a nasal decolonization model, although specific comparative data is not publicly available.

Experimental Protocols

Detailed experimental protocols for the antimicrobial susceptibility testing of this compound have not been published in peer-reviewed literature. However, the determination of Minimum Inhibitory Concentration (MIC) for novel antimicrobial agents is typically conducted following standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). A generalized broth microdilution protocol is described below.

Generalized Broth Microdilution Protocol for MIC Determination
  • Inoculum Preparation:

    • Bacterial isolates are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35-37°C.

    • Several colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • This compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations for testing.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Mechanism of Action

As of the latest available information, the specific mechanism of action for this compound has not been publicly disclosed or detailed in scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound against clinical isolates.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis isolate Clinical Isolate Culture mcfarland Standardize Inoculum (0.5 McFarland) isolate->mcfarland Suspend colonies inoculation Inoculate Microtiter Plate mcfarland->inoculation Dilute to final concentration dilution Prepare Drug Dilutions dilution->inoculation incubation Incubate (16-20h, 37°C) inoculation->incubation read_plate Read Plate for Growth incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Generalized workflow for MIC determination.

Disclaimer: This guide is based on limited publicly available information. The data and protocols have not been sourced from peer-reviewed publications and should be interpreted with caution. Further independent and validated research is required to confirm the performance and mechanism of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: To ensure the safety of laboratory personnel and the protection of the environment, this document provides essential guidance on the proper disposal of the research compound AVX 13616. Adherence to these procedures is critical for researchers, scientists, and drug development professionals handling this and other investigational chemical agents.

As a novel compound, this compound should be treated as a potentially hazardous substance. The primary safety directive is to prevent uncontrolled release into the environment and to ensure that all waste is managed in accordance with institutional and regulatory standards. The following information synthesizes guidance from the this compound Material Safety Data Sheet (MSDS) and general best practices for hazardous chemical waste management.

Key Disposal Data for this compound

A critical first step in safe disposal is understanding the compound's known properties and handling requirements. The following table summarizes essential information for this compound.

ParameterInformationSource
Product Name This compoundMSDS
Recommended Storage Long term: -20°C; Short term: 2-8°CMSDS
Handling Precautions Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.MSDS
Personal Protective Equipment (PPE) Respiratory protection, gloves, eye protection.MSDS
Spill Cleanup Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal.MSDS
Environmental Precautions Do not let product enter drains.MSDS
Disposal Method Arrange for disposal through a licensed professional waste disposal service.General Guidance

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory safety standards and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), as hazardous chemical waste.

  • Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other chemical wastes unless explicitly approved by your institution's EHS department.

2. Container Management:

  • Use a designated, leak-proof, and sealable waste container that is compatible with chemical solids.

  • The container must be in good condition, free from cracks or leaks.

  • Keep the container closed at all times, except when adding waste.[1]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Chemical formulas or abbreviations are not sufficient.[1]

  • Indicate the date when waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and sources of ignition.

  • Ensure the storage area has secondary containment to control any potential leaks.

5. Disposal Request and Collection:

  • Once the waste container is full, or when the project concludes, contact your institution's EHS department to arrange for a waste pickup.

  • Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel or a licensed contractor will handle the collection and final disposal.

6. Spill Management:

  • In the event of a spill, wear appropriate PPE, including respiratory protection.[2]

  • Prevent the formation of dust.[2]

  • Carefully sweep or shovel the spilled material and place it in a labeled hazardous waste container.[2]

  • Prevent the spilled material from entering drains or waterways.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 EHS / Licensed Waste Management A This compound Waste Generated (Solid, Contaminated Labware) B Segregate Waste in Designated Container A->B Step 1 C Label Container: 'Hazardous Waste' 'this compound' Accumulation Date B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Container Full? D->E Step 4 E->D No F Contact EHS for Pickup E->F Yes G Waste Collection by Authorized Personnel F->G Step 5 H Proper Disposal via Incineration or other Approved Method G->H Step 6

Disposal Workflow for this compound

By following these procedures, researchers can ensure they are handling and disposing of this compound in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific guidelines and the most current Safety Data Sheet.

References

Essential Safety and Handling Protocols for AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for the handling and disposal of AVX 13616, a compound used in laboratory and drug development settings. The following procedural guidance is intended for researchers, scientists, and professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) Requirements

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is determined by the nature of the work being conducted and the potential for exposure.

PPE CategoryRecommended EquipmentStandards and Specifications
Eye Protection Safety glasses with side shields or goggles.Equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves.Gloves must be inspected prior to use.[1] Specific material compatibility and breakthrough times are not specified in available documentation. Select gloves based on the solvent used and good laboratory practices.
Respiratory Protection Air-purifying respirator or supplied-air respirator.For situations where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N99 (US) or type P2 (EN 143).[1] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.Choose body protection in relation to its type, the concentration and amount of dangerous substances, and the specific work-place.

Occupational Exposure Limits: According to the available safety data sheet, this compound contains no substances with established occupational exposure limit values.

Procedural Guidance for PPE Usage

1. Donning PPE:

  • Step 1: Put on a lab coat, ensuring it is fully buttoned.

  • Step 2: Don safety glasses or goggles.

  • Step 3: If required by your risk assessment, put on your respirator. Ensure a proper fit test has been conducted.

  • Step 4: Wash and dry hands thoroughly.

  • Step 5: Put on gloves, ensuring they cover the cuffs of the lab coat.

2. Doffing PPE (to avoid cross-contamination):

  • Step 1: Remove gloves using a proper removal technique (without touching the glove's outer surface with bare hands).

  • Step 2: Remove the lab coat by rolling it inside out, avoiding contact with the exterior.

  • Step 3: Remove eye protection.

  • Step 4: If used, remove the respirator.

  • Step 5: Wash hands thoroughly with soap and water.

3. Disposal of Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in a designated, sealed container for hazardous waste.

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • For powdered substances, sweep up and shovel, avoiding dust formation. For solutions, absorb with a liquid-binding material like diatomite.

  • Collect the spilled material into a suitable, closed container for disposal.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • After Skin Contact: Immediately flush the skin with copious amounts of water and remove contaminated clothing.

  • After Eye Contact: Check for and remove any contact lenses. Flush eyes with large amounts of water, separating the eyelids with fingers to ensure thorough flushing.

  • After Swallowing: Wash out the mouth with water. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task Assess Task and Potential for Exposure start->task is_aerosol Potential for Aerosol or Dust Generation? task->is_aerosol is_splash Potential for Splash? task->is_splash base_ppe Standard PPE: - Lab Coat - Gloves is_aerosol->base_ppe No respiratory_protection Add Respiratory Protection: - N99/P2 Respirator or - Supplied-Air Respirator is_aerosol->respiratory_protection Yes is_splash->base_ppe No eye_protection Add Eye Protection: - Safety Glasses/Goggles is_splash->eye_protection Yes full_protection Full Protection Required base_ppe->full_protection eye_protection->full_protection respiratory_protection->full_protection

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.